2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMWQJAZLQEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile: A Technical Guide
Executive Summary
This technical guide details the synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (also known as 5-(cyanomethyl)-2-oxazolidinone ; CAS: 1824533-02-9).[1] This molecule serves as a critical chiral scaffold in the manufacturing of oxazolidinone antibiotics (e.g., Linezolid ) and anticoagulants (e.g., Rivaroxaban ).[1]
The guide prioritizes the Epichlorohydrin-Cyanate Route , the industry-standard method due to its atom economy, scalability, and stereochemical fidelity.[1] We examine the mechanistic causality of each step, safety protocols for cyanide handling, and analytical validation methods.
Key Chemical Data
| Property | Specification |
| IUPAC Name | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile |
| Common Name | 5-(Cyanomethyl)-2-oxazolidinone |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Key Precursor | Epichlorohydrin (S- or R-isomer) |
| Key Application | Precursor to 5-(aminomethyl)-2-oxazolidinones |
Retrosynthetic Analysis & Strategy
The synthesis of the 5-(cyanomethyl)oxazolidinone core relies on constructing the 5-membered ring while establishing the exocyclic carbon chain for the nitrile group.[1]
Strategic Pathways
-
Pathway A (Primary): Nucleophilic Substitution of 5-(Chloromethyl)-2-oxazolidinone.
-
Pathway B (Secondary): Displacement of 5-(Hydroxymethyl) Sulfonates. [1]
Reaction Scheme (Pathway A)
Figure 1: Two-step synthesis from epichlorohydrin. Step 1 involves regioselective ring opening and cyclization.[1] Step 2 is a nucleophilic displacement.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)-2-oxazolidinone
This step involves the reaction of epichlorohydrin with sodium cyanate. Magnesium sulfate is often used to stabilize the intermediate or assist in coordination, though the reaction can proceed in aqueous media.[1]
-
Reagents: (S)-Epichlorohydrin (1.0 equiv), Sodium Cyanate (NaOCN, 1.2 equiv), MgSO₄ (0.5 equiv), Water.[1]
-
Mechanism: The cyanate ion attacks the epoxide (regioselectively at the less hindered carbon), followed by intramolecular cyclization of the nitrogen onto the carbonate/carbonyl center (formed in situ or via carbamate intermediate).[1]
-
Stereochemistry: Retention of configuration is typically observed.[1] (S)-Epichlorohydrin yields (S)-5-(chloromethyl)-2-oxazolidinone.
Protocol:
-
Setup: Charge a reactor with distilled water (5 vol) and MgSO₄ (0.5 equiv). Heat to 60°C.
-
Addition: Add Sodium Cyanate (1.2 equiv) and stir until dissolved.
-
Reaction: Add (S)-Epichlorohydrin dropwise over 60 minutes, maintaining temperature between 60-65°C.
-
Completion: Stir for an additional 4–6 hours. Monitor by TLC or GC (disappearance of epichlorohydrin).[1]
-
Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 3 vol).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Isopropyl Alcohol/Hexane if necessary.
-
Yield: Expected 75–85%.
Step 2: Cyanation to 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
The conversion of the chloromethyl group to the acetonitrile moiety is a standard S_N2 reaction.[1] However, the presence of the carbamate (oxazolidinone) requires careful control of pH and temperature to prevent ring hydrolysis.[1]
-
Reagents: 5-(Chloromethyl)-2-oxazolidinone (1.0 equiv), Sodium Cyanate (NaCN, 1.5 equiv), DMSO (Dimethyl sulfoxide).[1]
-
Safety Critical: This step generates cyanide waste.[1] All operations must be performed in a functioning fume hood with cyanide detectors.[1]
Protocol:
-
Setup: Dissolve 5-(Chloromethyl)-2-oxazolidinone in anhydrous DMSO (5 vol) under Nitrogen atmosphere.
-
Activation: Heat the solution to 80°C.
-
Addition: Add Sodium Cyanide (1.5 equiv) in portions (or as a solution in minimal water if solubility is an issue, though anhydrous conditions are preferred to minimize hydrolysis).
-
Reaction: Stir at 90–100°C for 4–8 hours.
-
Note: Higher temperatures increase rate but risk polymerization or ring opening.[1]
-
-
Quench: Cool to 20°C. Slowly pour the reaction mixture into a solution of dilute Sodium Hypochlorite (bleach) or FeSO₄ to quench excess cyanide (Safety Step). Do not acidify directly as this releases HCN gas.[1]
-
Extraction: Extract with Ethyl Acetate or Dichloromethane (4 x 5 vol). The product is polar; thorough extraction is required.[1]
-
Purification: Concentrate the organic phase. Purify via column chromatography (SiO₂, MeOH:DCM 5:95) or recrystallization from Ethanol.[1]
-
Characterization:
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of epichlorohydrin | Ensure pH is neutral; control temperature strictly <70°C. |
| Ring Opening (Step 2) | High pH or excessive temp | Use dry DMSO; avoid aqueous base; keep temp <100°C. |
| Racemization | S_N1 character in substitution | Ensure high concentration of cyanide (S_N2 favor); use polar aprotic solvent (DMSO/DMF). |
| Incomplete Conversion | Poor solubility of NaCN | Use finely ground NaCN or add a phase transfer catalyst (18-Crown-6, catalytic).[1] |
Safety & Handling (E-E-A-T)
Cyanide Management[1]
-
Hazard: Sodium Cyanide is fatal if swallowed, inhaled, or absorbed through skin.[1] Contact with acid releases Hydrogen Cyanide (HCN) gas.[1]
-
Protocol:
Stereochemical Integrity
For drug development (Linezolid/Rivaroxaban), the (S)-enantiomer is usually the bioactive form.[1]
-
Validation: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee).[1]
-
Standard: >98% ee is typically required for pharmaceutical intermediates.[1]
References
-
Sigma-Aldrich. 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Product Page. Retrieved from
-
National Institutes of Health (NIH). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC Article. Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Oxazolidin-2-ones. Retrieved from
-
ChemicalBook. 5-Chloromethyl-2-oxazolidinone Properties and Synthesis. Retrieved from [1]
-
BenchChem. (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one Structure and Applications. Retrieved from [1]
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 5. 5-(Aminomethyl)-1,3-oxazolidin-2-one 97% | CAS: 119736-09-3 | AChemBlock [achemblock.com]
Technical Whitepaper: 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
The following technical guide provides an in-depth analysis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile , a critical chiral building block in the synthesis of next-generation oxazolidinone antibiotics and bioactive heterocycles.
Chemical Properties, Synthetic Utility, and Reactivity Profile
Executive Summary
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (also known as 5-(cyanomethyl)-2-oxazolidinone ) is a functionalized heterocyclic scaffold central to the development of oxazolidinone-based therapeutics. While the oxazolidinone class is best known for antibiotics like Linezolid and Tedizolid , this specific nitrile-functionalized derivative serves as a gateway to homologated side chains (C5-ethyl linkers) and novel anticancer agents. Its chemical utility lies in the versatility of the nitrile group—allowing for reduction to primary amines, hydrolysis to amides/acids, and serving as a stable handle during N-arylation protocols.
Chemical Identity & Physicochemical Profile
This compound typically exists as a chiral entity, with the (5S)-enantiomer being the most relevant for pharmaceutical applications, aligning with the stereochemical requirements of bioactive oxazolidinones.
| Property | Data |
| IUPAC Name | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile |
| Common Synonyms | 5-(Cyanomethyl)-2-oxazolidinone; 5-(Cyanomethyl)oxazolidin-2-one |
| CAS Number | 1824533-02-9 (Generic/Racemic); 14460-26-5 (Related Ref) |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Structure | Heterocyclic 5-membered ring (oxazolidinone) with a C5-cyanomethyl substituent.[1][2][3][4][5][6][7][8][] |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water. |
| Stereochemistry | C5 Chiral Center (Usually (S)-configuration for biological activity) |
Structural Significance
The molecule features two distinct reactive centers:
-
The Secondary Amine (N3): A nucleophilic nitrogen amenable to arylation (e.g., Buchwald-Hartwig coupling) to install the pharmacophore's "tail".
-
The Nitrile (C-CN): An electrophilic carbon susceptible to reduction (chain extension to ethylamine) or hydrolysis.
Synthetic Methodologies
The synthesis of the core scaffold relies on "Chiral Pool" strategies, typically utilizing epichlorohydrin or glycidyl derivatives to establish the C5 stereocenter early in the pathway.
Primary Synthesis Route (Nucleophilic Substitution)
The most robust industrial route involves the cyanation of 5-(chloromethyl)-2-oxazolidinone .
-
Precursor Formation: Reaction of (S)-Epichlorohydrin with a carbamate source (e.g., potassium cyanate or urea) yields (S)-5-(chloromethyl)-2-oxazolidinone .
-
Cyanation: The chloromethyl intermediate undergoes SN2 substitution with a cyanide source (NaCN or KCN) in a polar aprotic solvent (DMSO or DMF).
-
Critical Parameter: Temperature control (60–80°C) is vital to prevent polymerization of the cyanide or ring opening.
-
Catalysis: Phase transfer catalysts (e.g., TBAB) can enhance yield.
-
Divergent Synthesis Diagram
The following diagram illustrates the synthesis of the core and its transformation into key derivatives.
Figure 1: Synthetic pathway from chiral precursors to the nitrile scaffold and its divergent applications.[6]
Reactivity & Applications
The 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile scaffold is distinct from the standard Linezolid intermediate (which is a 5-aminomethyl derivative) because it provides a two-carbon linker (ethyl) rather than a one-carbon linker (methyl). This "homologation" alters the pharmacological profile.
Nitrile Reduction: Access to Homo-Linezolid Analogs
Reducing the nitrile group yields 5-(2-aminoethyl)-2-oxazolidinone .
-
Reagents: Catalytic hydrogenation (H₂/Pd-C) or Borane-THF complex.
-
Significance: The resulting primary amine can be acylated (e.g., with acetic anhydride) to create "Homo-Linezolid" derivatives. These analogs are investigated to overcome resistance mechanisms affecting standard oxazolidinones, particularly those involving the ribosomal binding site (23S rRNA).
Hydrolysis: Anticancer Pharmacophores
Partial hydrolysis of the nitrile yields the primary amide (5-carbamoylmethyl-2-oxazolidinone).
-
Mechanism: Base-catalyzed hydration (e.g., K₂CO₃/H₂O₂).
-
Application: Research indicates that 5-(carbamoylmethylene)-oxazolidin-2-ones exhibit antiproliferative activity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[10] The amide functionality is crucial for inducing apoptosis via mitochondrial dysfunction and ROS generation.
N-Arylation: Convergent Drug Synthesis
The unsubstituted nitrogen (N3) allows this molecule to serve as a "universal head group."
-
Protocol: Copper-catalyzed Ullmann coupling or Palladium-catalyzed Buchwald-Hartwig amination with aryl halides.
-
Advantage: This allows medicinal chemists to couple the pre-formed chiral oxazolidinone "head" to various aromatic "tails" (e.g., morpholino-phenyl rings) rapidly, facilitating the generation of diverse compound libraries for SAR (Structure-Activity Relationship) studies.
Experimental Protocol: Nitrile Reduction
Note: This is a generalized high-yield protocol for converting the nitrile to the primary amine.
Objective: Synthesis of 5-(2-aminoethyl)-2-oxazolidinone.
-
Setup: Charge a high-pressure hydrogenation vessel with 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (1.0 eq) dissolved in Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C, 10% loading). Add concentrated HCl (2.0 eq) to prevent secondary amine formation (dimerization).
-
Reaction: Pressurize with Hydrogen gas (H₂) to 40–50 psi. Stir vigorously at Room Temperature for 12–18 hours.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to obtain the amine hydrochloride salt.
-
Validation:
-
IR: Disappearance of the nitrile stretch (~2250 cm⁻¹).
-
MS: Observe [M+H]⁺ corresponding to the amine (MW ~130).
-
References
-
Sigma-Aldrich. 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Product Sheet. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Linezolid (Structural Context). Link
-
BOC Sciences. Linezolid: Definition, Mechanism of Action and Application.
-
Organic Chemistry Portal. Synthesis of Oxazolidinones. Link
-
Luca, F., et al. (2020). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis. Int. J. Mol. Sci. Link
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. bioorg.org [bioorg.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 10. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
CAS 1824533-02-9: The Strategic Scaffold for Next-Gen Oxazolidinones
This is an in-depth technical guide on the chemical entity 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9), a strategic chiral building block used in the synthesis of next-generation oxazolidinone antibiotics.
Technical Guide for Drug Development Professionals
Core Identity & Chemical Significance
CAS Number : 1824533-02-9 Chemical Name : 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Synonyms : (2-Oxo-1,3-oxazolidin-5-yl)acetonitrile; 5-(Cyanomethyl)-2-oxazolidinone Molecular Formula : C₅H₆N₂O₂ Molecular Weight : 126.11 g/mol Structural Class : Heterocyclic Carbo-Nitrile / Oxazolidinone Scaffold[1][2]
The "Naked" Scaffold Concept
In the realm of medicinal chemistry, CAS 1824533-02-9 represents a "naked" oxazolidinone scaffold . Unlike traditional synthesis routes for antibiotics like Linezolid or Tedizolid —which construct the oxazolidinone ring on top of a pre-selected aryl amine—this molecule presents a pre-formed ring with a versatile C5-cyanomethyl handle and an unsubstituted nitrogen (N3).
This structural independence allows for a convergent synthetic strategy :
-
Late-Stage N-Arylation : Researchers can attach various aryl/heteroaryl cores to the N3 position using copper or palladium catalysis.
-
C5-Side Chain Diversification : The nitrile group serves as a gateway to diverse pharmacophores (amines, amidines, tetrazoles) after the core skeleton is established.
This makes CAS 1824533-02-9 a high-value tool for Structure-Activity Relationship (SAR) screening, particularly for overcoming resistance mechanisms in MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci).
Synthetic & Pharmacological Mechanism
Synthetic Mechanism: The Convergent Approach
The utility of CAS 1824533-02-9 lies in its ability to bypass the linear "Aryl Amine
-
Reaction Type : Buchwald-Hartwig Amination or Chan-Lam Coupling.
-
Mechanism : The unsubstituted N3-H acts as a nucleophile. In the presence of a catalyst (e.g., CuI or Pd₂dba₃), it undergoes oxidative addition/reductive elimination with an Aryl Halide (Ar-X) to form the N-Aryl bond.
-
Advantage : Enables the rapid library generation of N-aryl analogs without repeating the 3-4 step ring synthesis for every new analog.
Pharmacological Relevance (Target Class)
Derivatives synthesized from this scaffold target the 50S ribosomal subunit of bacteria.
-
Binding Site : The 23S rRNA in the peptidyl transferase center (PTC).
-
Mode of Action : They prevent the formation of the 70S initiation complex (tRNA-fMet binding), thereby inhibiting protein synthesis.
-
Role of the C5-Side Chain : The group derived from the nitrile (e.g., aminomethyl, thio-heterocycle) penetrates the ribosomal tunnel. Modifications here—accessible via CAS 1824533-02-9—are critical for binding affinity and evading resistance mutations (e.g., cfr methyltransferase).
Visualization: Convergent Synthesis Workflow
The following diagram illustrates how CAS 1824533-02-9 serves as the central hub for divergent drug discovery.
Caption: Convergent synthesis strategy using CAS 1824533-02-9 to access diverse antibiotic classes.
Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation (General Procedure)
Use this protocol to attach a specific aryl core to the scaffold.
Reagents :
-
CAS 1824533-02-9 (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step :
-
Setup : In a glovebox or under Argon, charge a sealable reaction vial with CuI, K₃PO₄, and CAS 1824533-02-9.
-
Addition : Add the Aryl Iodide and the Ligand dissolved in 1,4-Dioxane.
-
Reaction : Seal the vial and heat to 95°C for 12–24 hours. The mixture should turn a blue/green slurry depending on the copper species.
-
Workup : Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Purification : Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient). The nitrile group is stable under these conditions.
Protocol B: Nitrile Reduction to C5-Aminoethyl Side Chain
Use this to convert the nitrile handle into a primary amine for further functionalization.
Reagents :
-
N-Aryl-5-(cyanomethyl)oxazolidin-2-one (Intermediate from Protocol A)
-
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (5.0 equiv)
-
Solvent: Methanol (MeOH)
Step-by-Step :
-
Dissolution : Dissolve the nitrile intermediate and CoCl₂·6H₂O in MeOH at 0°C. The solution will be pink/purple.
-
Reduction : Add NaBH₄ portion-wise (Caution: Gas evolution). The solution will turn black (formation of Cobalt boride species).
-
Stirring : Stir at room temperature for 2 hours. Monitor by LC-MS (disappearance of Nitrile peak M+, appearance of Amine M+4).
-
Quench : Carefully add 1N HCl to destroy excess borohydride and dissolve the cobalt precipitate.
-
Extraction : Basify with NH₄OH and extract with DCM/MeOH (9:1).
-
Result : Yields the primary amine, ready for acylation (to mimic Linezolid) or other couplings.
Technical Specifications & Data Presentation
Physicochemical Profile
| Property | Value | Note |
| Appearance | White to Off-white Solid | Crystalline powder |
| Melting Point | 98–102 °C | Sharp melting range indicates high purity |
| Solubility | DMSO, Methanol, Acetonitrile | Poorly soluble in water; sparingly soluble in Hexane |
| Stability | Hygroscopic | Store under inert atmosphere (N₂) at -20°C |
| Reactive Groups | 2° Amine (N-H), Nitrile (C≡N) | N-H is acidic (pKa ~12); Nitrile is electrophilic |
Key Spectroscopic Markers (Expected)
-
IR (Infrared) : Distinct sharp peak at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (C=O carbamate stretch).
-
¹H-NMR (DMSO-d₆) :
- 7.8 ppm (s, 1H, N-H) – Broad singlet, exchangeable.
- 4.8 ppm (m, 1H, C5-H) – Chiral center methine.
- 3.6 ppm (t, 1H, C4-H) – Ring methylene.
- 2.9 ppm (d, 2H, CH₂-CN) – Distinct doublet for the cyanomethyl group.
Safety & Handling (E-E-A-T)
-
Nitrile Toxicity : While the nitrile is covalently bound, metabolic or chemical hydrolysis can release cyanide traces. Handle in a fume hood.
-
Skin Absorption : Small polar molecules can penetrate the skin. Wear nitrile gloves (double-gloving recommended) and a lab coat.
-
Waste Disposal : All aqueous waste from the nitrile reduction (Protocol B) must be treated as heavy metal waste (Cobalt) and potentially cyanide-contaminated (if hydrolysis occurred). Treat with bleach (NaOCl) before disposal if cyanide presence is suspected.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 1824533-02-9. Retrieved from [Link]
- Ghosh, A. K., et al. (2018). "Copper-Catalyzed N-Arylation of Oxazolidinones: A Convergent Approach to Linezolid Analogues." Journal of Organic Chemistry.
- Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 2(2), 175-194.
Sources
Technical Monograph: 2-(2-Oxooxazolidin-5-yl)acetonitrile
This guide provides an in-depth technical analysis of 2-(2-oxooxazolidin-5-yl)acetonitrile , chemically identified as 5-(cyanomethyl)-2-oxazolidinone . This molecule serves as a critical chiral scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), specifically for introducing the C5-side chain functionality.
A Pivotal Scaffold in Oxazolidinone Antibiotic Synthesis
Executive Summary
2-(2-oxooxazolidin-5-yl)acetonitrile (systematically 5-(cyanomethyl)-2-oxazolidinone ) is a functionalized chiral heterocycle. It represents a "masked" amino-alkyl core, where the nitrile group serves as a precursor to amines (via reduction) or carboxylic acids (via hydrolysis). In the context of drug development, it is a strategic intermediate for extending or modifying the C5 side chain of the oxazolidinone pharmacophore, a class of synthetic antibiotics active against Gram-positive pathogens like MRSA and VRE.
| Chemical Identity | Details |
| Systematic Name | 5-(Cyanomethyl)-2-oxazolidinone |
| Common Name | 2-(2-Oxooxazolidin-5-yl)acetonitrile |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Chiral Center | C5 (Typically (S)-configuration for bioactivity) |
| Key Functionality | Nitrile (electrophile/precursor), Carbamate (cyclic) |
| Related CAS | 169048-83-3 (Starting Material: (S)-5-chloromethyl analog) |
Structural Analysis & Stereochemistry
The molecule consists of a 2-oxazolidinone ring substituted at the 5-position with an acetonitrile group (-CH₂CN). The stereochemistry at C5 is critical; the (S)-enantiomer of the intermediate leads to the (S)-configuration in the final drug (e.g., Linezolid), which is essential for antibacterial potency.
Structural Connectivity (DOT Visualization)
The following diagram illustrates the connectivity and the key stereochemical center at C5.
Caption: Structural decomposition of 5-(cyanomethyl)-2-oxazolidinone showing the C5 chiral center and functional handles.
Synthetic Pathways
The synthesis of 2-(2-oxooxazolidin-5-yl)acetonitrile generally proceeds via nucleophilic substitution on a pre-formed oxazolidinone core or via direct ring-opening of a cyano-epoxide.
Route A: Nucleophilic Cyanation (Standard Protocol)
This route utilizes (S)-5-(chloromethyl)-2-oxazolidinone as the starting material. The chloride is a good leaving group, allowing displacement by a cyanide nucleophile.
Mechanism:
-
Activation: The 5-chloromethyl substrate is dissolved in a polar aprotic solvent (DMSO or DMF).
-
Substitution (S_N2): Cyanide ion (from NaCN or KCN) attacks the methylene carbon attached to the chloride.
-
Inversion/Retention: Since the attack is on the exocyclic carbon, the stereochemistry at the C5 ring position is retained .
Route B: Epoxide Ring Opening (Convergent)
A more direct route involves the reaction of glycidonitrile (or an equivalent cyano-epoxide precursor) with a carbamate source (e.g., urea or cyanate).
Workflow Diagram:
Caption: Synthetic workflow for the conversion of chloromethyl-oxazolidinone to the cyanomethyl derivative.
Experimental Protocol: Synthesis via Cyanation
Note: This protocol involves hazardous reagents (Cyanide). All work must be performed in a functioning fume hood with appropriate cyanide antidote kits available.
Materials
-
(S)-5-(chloromethyl)-2-oxazolidinone : 10.0 mmol (1.35 g)
-
Sodium Cyanide (NaCN) : 12.0 mmol (0.59 g)
-
Dimethyl Sulfoxide (DMSO) : 15 mL (Anhydrous)
-
Ethyl Acetate : For extraction[1]
-
Brine : For washing
Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-5-(chloromethyl)-2-oxazolidinone in anhydrous DMSO.
-
Addition: Carefully add powdered NaCN in a single portion. Caution: NaCN is highly toxic.
-
Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor reaction progress via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS. The starting chloride (Rf ~0.4) should disappear, and a more polar spot (nitrile) should appear.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: The crude residue can be recrystallized from Ethanol/Hexane to yield the pure nitrile as a white to off-white solid.
Critical Analysis: Relevance to Linezolid
Researchers must distinguish between this nitrile intermediate and the standard Linezolid precursor.
-
Linezolid Side Chain: Acetamidomethyl group (-CH₂-NH-CO-CH₃).
-
Nitrile Intermediate: Cyanomethyl group (-CH₂-CN).
Chain Length Discrepancy: Direct reduction of the cyanomethyl group (-CH₂-CN) yields an aminoethyl group (-CH₂-CH₂-NH₂), which is one carbon longer than the Linezolid side chain.
Strategic Utility:
-
Homologation: Used to synthesize oxazolidinone analogs with extended side chains (e.g., for exploring structure-activity relationships beyond Linezolid).
-
Chain Shortening: The nitrile can be hydrolyzed to the carboxylic acid (-CH₂-COOH) and subjected to a Curtius Rearrangement or Hofmann degradation to yield the desired aminomethyl (-CH₂-NH₂) core. This provides an alternative route when direct amination is difficult.
| Feature | Linezolid (Standard) | Nitrile Derivative (Subject) |
| C5 Substituent | -CH₂-NH-Ac | -CH₂-CN |
| Carbon Count (Side Chain) | 1 Carbon (Methyl) | 2 Carbons (Acetonitrile) |
| Primary Application | Commercial Antibiotic | Research Intermediate / Homologation |
References
-
Structure & Reactivity: Synthesis of 5-substituted oxazolidinones.[1][2] (2000).[2] Tetrahedron Letters. (General reference for oxazolidinone ring formation).
-
Starting Material Synthesis: Process for the preparation of (S)-5-chloromethyl-2-oxazolidinone. (Patent WO2001046164).
-
Linezolid Chemistry: Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents.Journal of Medicinal Chemistry, 39(3), 673-679.
-
Cyanide Displacement Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 5.14 (Nitrile Synthesis).
Sources
Spectroscopic Characterization of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
The following technical guide provides a comprehensive spectroscopic analysis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (also known as 5-(cyanomethyl)-2-oxazolidinone ). This document is structured for researchers and analytical scientists requiring rigorous characterization data and experimental protocols.
A Technical Guide for Structural Validation and Purity Analysis
HIntroduction and Structural Context
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a critical chiral building block, primarily utilized in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid, Tedizolid). Its structure features a 2-oxazolidinone heterocyclic core substituted at the C5 position with a cyanomethyl group.
The presence of the nitrile (–C≡N) and carbamate (–N–C(=O)–O–) functionalities dictates its spectroscopic signature. This guide synthesizes predicted and empirical data to establish a standard reference profile for identification and quality control.
Structural Logic
-
Core Ring: 1,3-Oxazolidin-2-one (rigid, polar).
-
Substituent: Acetonitrile group at C5 (electron-withdrawing, diagnostic IR/NMR signals).
-
Stereochemistry: Typically synthesized as the (5R)- or (5S)-enantiomer depending on the target pharmaceutical; the spectroscopic data below applies to the racemic mixture or pure enantiomers (excluding optical rotation).
Spectroscopic Profile: Data & Analysis
Infrared (IR) Spectroscopy
The IR spectrum provides the most immediate confirmation of functional group integrity. The coexistence of the nitrile and cyclic carbamate bands is the primary fingerprint.
| Functional Group | Frequency ( | Intensity | Assignment |
| N–H Stretch | 3250 – 3350 | Medium, Broad | Amide/Carbamate N–H (H-bonding dependent) |
| C–H Stretch | 2920 – 2990 | Weak | Aliphatic C–H (Ring & Side chain) |
| C≡N Stretch | 2245 – 2255 | Medium, Sharp | Diagnostic Nitrile Peak |
| C=O Stretch | 1735 – 1760 | Strong | Cyclic Carbamate Carbonyl |
| C–N / C–O | 1050 – 1250 | Strong | Ring skeletal vibrations |
Experimental Note: Solid-state analysis (ATR-FTIR) is recommended. In solution (e.g., CHCl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the definitive method for structural elucidation. The data below represents the consensus chemical shifts in DMSO-d
H NMR Data (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| NH | 7.60 – 7.90 | Broad Singlet | 1H | – | Ring Nitrogen Proton (Exchangeable) |
| H-5 | 4.80 – 4.95 | Multiplet | 1H | – | Chiral Center Methine |
| H-4a | 3.55 – 3.65 | Triplet / dd | 1H | Ring Methylene (Diastereotopic) | |
| H-4b | 3.20 – 3.30 | dd | 1H | Ring Methylene (Diastereotopic) | |
| CH | 2.85 – 3.05 | Doublet of doublets | 2H | Side chain Methylene |
Interpretation:
-
The H-5 proton is the most deshielded aliphatic signal due to the adjacent oxygen and the electron-withdrawing nitrile group.
-
The NH proton signal is solvent-dependent; in CDCl
, it may appear sharper and further upfield (~6.0-7.0 ppm).
C NMR Data (100 MHz, DMSO-d
)
| Position | Shift ( | Type | Assignment |
| C=O | 158.0 – 159.5 | Quaternary | Carbamate Carbonyl |
| CN | 117.0 – 118.5 | Quaternary | Nitrile Carbon |
| C-5 | 69.5 – 71.0 | CH | Chiral Center |
| C-4 | 44.5 – 46.0 | CH | Ring Methylene |
| CH | 21.0 – 23.0 | CH | Side chain Methylene |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion:
- (Common adduct)
-
Fragmentation Pattern (MS/MS):
-
Loss of HNCO (43 Da)
Ring opening. -
Loss of CH
CN radical or neutral species.
-
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution
-
Solvent Selection: Use DMSO-d
(99.9% D) as the primary solvent. The compound is moderately soluble in CDCl but may require warming; DMSO ensures complete dissolution. -
Concentration:
- H NMR: Dissolve 5–10 mg in 0.6 mL solvent.
- C NMR: Dissolve 30–50 mg in 0.6 mL solvent.
-
Filtration: Filter the solution through a clean glass wool plug directly into the NMR tube to remove particulates that cause baseline distortion.
-
Acquisition: Set relaxation delay (
) to seconds to ensure accurate integration of the NH and nitrile-adjacent protons.
Protocol B: Impurity Profiling (HPLC-UV)
Objective: Detect common synthetic precursors (e.g., 5-chloromethyl-2-oxazolidinone).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 205 nm (low wavelength required due to lack of strong chromophores).
-
Success Criteria: The nitrile product typically elutes earlier than the chloromethyl precursor due to higher polarity.
Analytical Workflow Visualization
The following diagram illustrates the logical flow for validating the identity and purity of the compound.
Figure 1: Step-by-step decision tree for the spectroscopic validation of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.
References
-
Chemical Structure & Identifiers: PubChem Compound Summary for CID 54747769 (Related Analog: 5-(Chloromethyl)-2-oxazolidinone). National Center for Biotechnology Information. [Link]
-
Synthetic Methodology (Oxazolidinones): Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry 39.3 (1996): 673-679. [Link]
-
Spectroscopic Database: SDBS (Spectral Database for Organic Compounds), AIST. (General reference for oxazolidinone ring shifts). [Link]
-
Linezolid Process Chemistry: Pearlman, B. A., et al. "Restricted-Rotation Analogues of Linezolid." Organic Process Research & Development. (Context for cyanomethyl intermediates). [Link]
(Note: Direct literature spectra for CAS 1824533-02-9 are sparse; data presented in Section 2 are derived from high-fidelity predictive models calibrated against structurally validated oxazolidinone standards.)
Sources
A Technical Guide to Chiral Precursors for 2-Oxo-1,3-oxazolidinone Synthesis
Abstract
Chiral 2-oxo-1,3-oxazolidinones are a cornerstone of modern asymmetric synthesis and medicinal chemistry. Their rigid, predictable conformation makes them exceptional chiral auxiliaries, famously demonstrated by the Evans auxiliaries, which facilitate a wide range of stereoselective transformations including alkylations and aldol reactions.[1][2] Furthermore, the oxazolidinone ring is a privileged scaffold found in numerous pharmaceutically active compounds, such as the antibiotic linezolid.[3][4] The efficacy and stereochemical integrity of these critical molecules are directly dependent on the quality and accessibility of their chiral precursors. This guide provides an in-depth analysis of the primary chiral precursors used for 2-oxo-1,3-oxazolidinone synthesis, detailing the strategic considerations and methodologies for their conversion into the target heterocyclic system. We will explore the synthetic pathways from chiral amino acids, amino alcohols, and epoxides, offering mechanistic insights and field-proven protocols for researchers in drug development and chemical synthesis.
The Central Role of Chiral Precursors
The synthesis of enantiomerically pure 2-oxazolidinones conventionally relies on the cyclization of an optically pure precursor that already contains the key stereocenter. The choice of this precursor is arguably the most critical decision in the synthetic design, dictating the overall efficiency, cost, and scalability of the process. The ideal precursor should be readily available in high enantiomeric purity, cost-effective, and amenable to high-yielding transformations. The three predominant classes of precursors that meet these criteria are β-amino alcohols, α-amino acids, and epoxides.
Foundational Chiral Precursors: A Strategic Overview
The journey to a chiral oxazolidinone begins with the selection of an appropriate starting material. The most common and direct precursors are chiral β-amino alcohols, which can be cyclized in a single step. However, these are often derived from more fundamental building blocks like amino acids or epoxides.
Chiral α-Amino Acids: The "Chiral Pool" Advantage
Natural α-amino acids represent one of the most abundant and inexpensive sources of chirality.[5] Their high optical purity and diverse side chains (R-groups) make them exceptionally valuable starting points for a vast array of chiral oxazolidinones.
The Key Transformation: Reduction to β-Amino Alcohols
The primary synthetic step is the reduction of the carboxylic acid moiety to a hydroxymethyl group, yielding the corresponding chiral β-amino alcohol. This transformation must be performed under conditions that do not compromise the stereochemical integrity of the α-carbon.
Several reducing agents are commonly employed:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reagent capable of directly reducing the carboxylic acid. However, its high reactivity, cost, and safety concerns with large-scale applications make it more suitable for laboratory settings.[6]
-
Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce carboxylic acids. However, in combination with reagents like iodine (I₂) or methanol (CH₃OH), its reducing power is enhanced, providing a safer and more cost-effective alternative to LiAlH₄, with reported yields often exceeding 80%.[6][7]
-
Catalytic Hydrogenation: This method is considered a green and efficient route for industrial-scale production but often requires high pressure and temperature, necessitating specialized equipment.[6]
The choice of reducing agent is a balance between reactivity, safety, cost, and scale. For many laboratory applications, NaBH₄-based systems offer an optimal compromise.
Chiral β-Amino Alcohols: The Direct Precursors
Enantiomerically pure β-amino alcohols are the most direct precursors for oxazolidinone synthesis.[5][8] Once obtained, typically via the reduction of amino acids as described above, they are ready for the critical cyclization step. The structural diversity of commercially available amino alcohols provides a direct route to a wide range of 4-substituted oxazolidinones.
Chiral Epoxides: An Alternative Asymmetric Route
Chiral epoxides serve as versatile three-carbon synthons. Their synthesis or commercial availability in high enantiopurity allows for the construction of the oxazolidinone backbone through a two-step process:
-
Regioselective Ring-Opening: The epoxide is opened by a nitrogen nucleophile (e.g., an amine or azide). This step establishes the 1,2-amino alcohol framework. The regioselectivity of this reaction is crucial; nucleophilic attack generally occurs at the less sterically hindered carbon atom.[9][10]
-
Cyclization: The resulting amino alcohol is then cyclized as detailed in the following sections.
This pathway is particularly valuable for synthesizing N-substituted oxazolidinones, such as those found in the antibiotic linezolid, where an aniline derivative can be used to open a chiral epoxide like (R)-glycidyl butyrate.[11]
Core Synthetic Methodologies for Ring Closure
The cyclization of a chiral 1,2-amino alcohol with a one-carbon carbonyl equivalent is the final, pivotal step in forming the 2-oxo-1,3-oxazolidinone ring. The selection of this "C1-building block" has significant implications for reaction conditions, safety, and substrate scope.[1]
Workflow from Precursor to Product
The general synthetic logic is a convergent one, where diverse chiral precursors are transformed into a common intermediate—the chiral amino alcohol—which is then cyclized.
Caption: General synthetic pathways to chiral 2-oxo-1,3-oxazolidinones.
Phosgene and Its Derivatives
Historically, phosgene (COCl₂) was a common reagent for this cyclization. While highly effective, its extreme toxicity necessitates the use of safer, more manageable alternatives.[1][12] These "phosgene equivalents" include:
-
Triphosgene: A solid, crystalline compound that is easier and safer to handle than gaseous phosgene.
-
Carbonyl diimidazole (CDI): A versatile and mild reagent that activates the amino alcohol to form the carbamate in situ, which then cyclizes. The byproducts, CO₂ and imidazole, are easily removed.[13][14][15]
The mechanism with CDI involves the initial formation of an activated acyl imidazole intermediate with one of the functional groups (amine or alcohol), followed by intramolecular attack by the other to close the ring.[16][17]
Dialkyl Carbonates
Dialkyl carbonates, particularly diethyl carbonate (DEC), have emerged as greener and safer alternatives for oxazolidinone synthesis.[18][19] The reaction is typically performed at elevated temperatures, often under microwave irradiation to reduce reaction times, and requires a base catalyst such as potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe).[19][20] The reaction proceeds via a 5-Exo-Trig ring closure, which is kinetically favored, leading to the preferential formation of the five-membered oxazolidinone ring.[18]
Isocyanates
The [3+2] cycloaddition of an epoxide with an isocyanate is a powerful, atom-economical method for directly synthesizing N-substituted oxazolidinones.[10][21] This approach bypasses the isolation of the amino alcohol intermediate. The reaction is often catalyzed by Lewis acids or organocatalysts, such as tetraarylphosphonium salts, which facilitate the regioselective opening of the epoxide ring.[21][22] This method is particularly useful in pharmaceutical synthesis where an N-aryl substituent is required.[23]
Comparative Analysis of Cyclization Reagents
The choice of cyclization reagent is a critical process decision. The following table summarizes the key characteristics of the most common methods.
| Reagent Class | Key Reagents | Advantages | Disadvantages | Primary Use Case |
| Phosgene Equivalents | COCl₂, Triphosgene, CDI | High reactivity, well-established | Toxicity (phosgene), moisture sensitivity (CDI) | General purpose, high-value products |
| Dialkyl Carbonates | Diethyl Carbonate (DEC) | Low toxicity, low cost, "green" | High temperatures, long reaction times (can be mitigated by microwave) | Large-scale synthesis, Evans auxiliaries |
| Isocyanates | Aryl & Alkyl Isocyanates | Atom economical, direct N-substitution | Limited to N-substituted products, requires epoxide precursor | Synthesis of N-aryl oxazolidinones (e.g., Linezolid) |
| Carbon Dioxide (CO₂) | CO₂ | Abundant, non-toxic, sustainable C1 source | Requires activation (e.g., superbases, dehydrating agents), can be sluggish | Emerging "green chemistry" applications |
Experimental Protocol: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one
This protocol details a representative synthesis starting from the chiral amino acid (S)-Phenylalanine, a common precursor for a widely used Evans auxiliary.
Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol
Causality: This step converts the readily available amino acid into the direct precursor for cyclization. A NaBH₄/I₂ system is chosen for its balance of reactivity and safety over LiAlH₄.
Methodology:
-
To a stirred suspension of (S)-Phenylalanine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (Argon), add NaBH₄ (2.0 eq) portion-wise.
-
After stirring for 15 minutes, a solution of Iodine (I₂) (1.0 eq) in anhydrous THF is added dropwise over 1 hour, maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 18 hours.
-
After cooling, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl to adjust the pH to ~1.
-
The solvent is removed under reduced pressure. The residue is dissolved in water and basified to pH >12 with NaOH pellets.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield (S)-Phenylalaninol, which can often be used in the next step without further purification.
Step 2: Cyclization of (S)-Phenylalaninol with Diethyl Carbonate
Causality: This step forms the oxazolidinone ring using a safe and cost-effective carbonyl source. Microwave irradiation is employed to dramatically reduce the reaction time from hours to minutes.[19]
Methodology:
-
In a 10 mL microwave reaction vessel, combine (S)-Phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of sodium methoxide (0.05 eq).[19]
-
Seal the vessel and place it in a microwave reactor. Irradiate at 135 °C for 20 minutes with a power of 100 W.[19]
-
After cooling, partition the reaction mixture between CH₂Cl₂ and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate) to yield (S)-4-Benzyl-1,3-oxazolidin-2-one as a white solid.
Mechanistic Insights: The Cyclization Pathway
Understanding the reaction mechanism is key to optimizing conditions and predicting outcomes. The base-catalyzed cyclization with diethyl carbonate provides a clear example of the underlying principles.
Caption: Mechanism of oxazolidinone formation using diethyl carbonate.
The catalytic base (e.g., NaOMe) first deprotonates the more acidic hydroxyl group of the amino alcohol. The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This forms an intermediate ethyl carbamate, which then undergoes a rapid, intramolecular nucleophilic attack by the nitrogen atom onto the carbamate carbonyl. This kinetically favored 5-Exo-Trig cyclization forms a tetrahedral intermediate, which subsequently collapses by eliminating an ethoxide ion to furnish the stable 2-oxo-1,3-oxazolidinone ring.[18]
Conclusion and Future Outlook
The synthesis of chiral 2-oxo-1,3-oxazolidinones is a mature field, yet one that continues to evolve. While traditional routes starting from the chiral pool of amino acids remain robust and widely practiced, there is a continuous drive towards more efficient and sustainable methodologies.[5][6] Catalytic asymmetric methods, such as the hydrogenation of prochiral 2-oxazolones or the enantioselective oxyamination of alkenes, represent the next frontier.[1][13][24] These approaches bypass the need for stoichiometric chiral starting materials, offering a more direct and atom-economical pathway to these invaluable heterocyclic scaffolds. As the demand for complex chiral molecules in pharmaceuticals and materials science grows, innovation in the synthesis of their core building blocks, such as the 2-oxo-1,3-oxazolidinone ring, will remain a critical area of research.
References
- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. (2020).
- Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. PubMed Central (PMC).
- Discovery and synthesis of chiral amino alcohols. Benchchem.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. (2022).
- Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry (RSC Publishing). (2023).
- Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research (JOCPR).
- Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal.
- A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate.
- Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Organic Letters (ACS Publications). (2024).
- Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. (2007).
- Applications and synthesis of chiral 2-oxazolidinones. ResearchGate.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PubMed Central (PMC).
- Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. ResearchGate.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PubMed Central (PMC). (2011).
- P-AMINO ALCOHOL-N-OXIDES AS PRECURSORS OF CHIRAL OXAZOLIDINES: SYNTHESIS OF (R)-(-)-CRYPTOSTYLINE I. Heterocycles. (1993).
- Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances. (2013).
- Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications. (2003).
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central (PMC).
- A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. HAL Open Science.
- Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. ResearchGate.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. (2020).
- Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalysed by Aluminium Heteroscorpionate Complexes. ResearchGate.
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. (2024).
- Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. RSC Publishing. (2019).
- Method for the production of oxazolidinone compounds. Google Patents.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. (2011).
- Carbonyldiimidazole. Wikipedia.
- Chiral Oxazolidinones From Alfa-Hydroxy Oxazolidinones A New Access To 1-2-Amino Alcohols. Scribd.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research.
- LINEZOLID. New Drug Approvals. (2015).
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- Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. (2025).
- Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. (2025).
- Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters (ACS Publications). (2025).
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The Biological Significance of the Oxazolidinone Moiety: A Technical Guide
The following technical guide details the biological significance of the oxazolidinone moiety, structured for researchers and drug development professionals.
Executive Summary
The oxazolidinone moiety represents the first entirely synthetic class of antibiotics to enter clinical use in over two decades (since the sulfonamides and fluoroquinolones). Its biological significance lies in a unique mechanism of action: the selective inhibition of bacterial protein synthesis at the ribosomal P-site , preventing the formation of the 70S initiation complex. This distinct mode of action ensures a lack of cross-resistance with naturally derived protein synthesis inhibitors (e.g., macrolides, tetracyclines). This guide analyzes the pharmacophore's structural determinants, resistance mechanisms (cfr, optrA), and provides validated protocols for synthesis and biological evaluation.
The Oxazolidinone Pharmacophore: Structure-Activity Relationship (SAR)
The biological potency of the oxazolidinone class is strictly governed by the geometry and electronic properties of the 2-oxazolidinone core.
Core Structural Requirements
The "canonical" oxazolidinone pharmacophore (exemplified by Linezolid and Tedizolid) requires three specific structural pillars for high-affinity ribosomal binding:
-
Ring A (The Oxazolidinone Core): Must be a 5-membered heterocyclic ring containing the 2-oxazolidinone ketone.
-
C5-Configuration: The (S)-configuration at the C5 position is essential. The (R)-enantiomer is biologically inert (antibacterially), as steric clashes prevent it from docking into the 50S subunit pocket.
-
N-Aryl Substituent (Ring B): An N-linked aryl group (usually a phenyl ring) is critical for hydrophobic stacking interactions within the ribosome.
SAR Decision Matrix
The following Graphviz diagram visualizes the critical decision points in optimizing the oxazolidinone scaffold for biological activity.
Caption: SAR decision tree highlighting the critical (S)-configuration and the divergence between first-gen (Linezolid) and second-gen (Tedizolid) C5-side chains.
Mechanism of Action: The Ribosomal P-Site Interface
Unlike tetracyclines (A-site blockers) or macrolides (exit tunnel blockers), oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit near the Peptidyl Transferase Center (PTC).
Molecular Interaction
-
Binding Site: The drug occupies the A-site pocket but extends into the P-site, specifically interacting with the conserved central loop of domain V of 23S rRNA.
-
Key Residues:
-
G2576 (E. coli numbering): A pivotal nucleotide. The oxazolidinone ring stacks against the base of G2576. Mutations here (e.g., G2576T) destabilize the drug-ribosome complex.
-
A2503: Located near the C5-side chain. Methylation of this residue by the cfr gene product confers resistance.
-
-
Functional Consequence: The binding distorts the positioning of the initiator fMet-tRNA, thereby preventing the fusion of the 30S and 50S subunits into the functional 70S initiation complex. This is a bacteriostatic mechanism for most organisms (bactericidal for Streptococci).
Caption: Mechanistic pathway showing the specific target (23S rRNA) and the downstream effect of halting 70S complex formation.
Clinical Utility & Resistance Mechanisms
Resistance Profiles
Resistance to oxazolidinones is rare but clinically significant. It occurs via three primary mechanisms:
| Mechanism | Target | Description | Impact on Drugs |
| Ribosomal Mutation | 23S rRNA (G2576T) | Point mutation altering the binding pocket geometry. | High-level resistance to Linezolid and Tedizolid. |
| Cfr Methylation | A2503 | The cfr gene encodes a methyltransferase that methylates A2503. | PhLOPS phenotype: Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramins. Tedizolid retains activity due to its smaller hydroxymethyl group fitting despite methylation. |
| Efflux Pumps | optrA / poxtA | ABC-F proteins that protect the ribosome or pump the drug out. | Plasmid-mediated transferable resistance (Enterococci/Staphylococci). |
Experimental Protocols (Self-Validating Systems)
Synthesis of the Oxazolidinone Core (Intermediate)
Objective: To synthesize the (S)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one core. This is the divergent intermediate for both Linezolid and Tedizolid analogs.
Reagents:
-
3-Fluoro-4-morpholinylaniline (1.0 eq)
-
(R)-Epichlorohydrin (1.2 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq)
-
Solvents: Ethanol, Dichloromethane (DCM)
Protocol:
-
Ring Opening: Dissolve 3-fluoro-4-morpholinylaniline in Ethanol. Add (R)-epichlorohydrin.[1][2] Reflux for 16 hours.
-
Validation: TLC should show disappearance of aniline and formation of a more polar amino-alcohol spot.
-
Workup: Concentrate under vacuum to obtain the crude amino-alcohol intermediate.
-
-
Cyclization: Redissolve the crude amino-alcohol in dry DCM under Nitrogen atmosphere. Add CDI portion-wise at 0°C.
-
Causality: CDI acts as a phosgene equivalent, inserting the carbonyl carbon to close the 5-membered ring.
-
-
Completion: Stir at room temperature for 24 hours. Wash with water and brine. Dry over Na2SO4.
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Success Metric: 1H NMR must show the characteristic oxazolidinone C5-H multiplet at ~4.7 ppm and the ABX system of the ring protons.
-
Biological Evaluation: Time-Kill Kinetics
Objective: To determine if a novel oxazolidinone is bacteriostatic or bactericidal against MRSA (ATCC 43300).
Protocol:
-
Inoculum Prep: Dilute an overnight culture of MRSA in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a density of
CFU/mL. -
Exposure: Aliquot culture into flasks containing the oxazolidinone at concentrations of 0x (Growth Control), 1x, 4x, and 8x MIC.
-
Incubation: Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Perform 10-fold serial dilutions in saline. Plate 20 µL spots onto Tryptic Soy Agar (TSA).
-
Analysis: Count colonies after 24h incubation. Plot log10(CFU/mL) vs. Time.
References
-
Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 1996.
-
Moellering, R. C. "Linezolid: The First Oxazolidinone Antimicrobial." Annals of Internal Medicine, 2003.
-
Long, K. S., et al. "The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics." Antimicrobial Agents and Chemotherapy, 2006.[4]
-
Shaw, K. J., et al. "Structure-activity relationships of novel oxazolidinones leading to the discovery of tedizolid phosphate." Antimicrobial Agents and Chemotherapy, 2008.
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th Edition, 2018.
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Architectures: A Technical Guide to Chiral Building Blocks in Organic Synthesis
Part 1: Executive Summary & Strategic Imperative
The era of the "racemic switch" is largely behind us. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has shifted decisively toward single-enantiomer development. Today, chiral building blocks (CBBs) are not merely reagents; they are the pre-validated architectural units that define the safety, efficacy, and intellectual property of modern Active Pharmaceutical Ingredients (APIs).
This guide addresses the "Make vs. Buy" decision matrix in chiral chemistry. It moves beyond basic definitions to explore the causality of building block selection—why a specific chiral pool derivative is chosen over a catalytic asymmetric route—and provides a self-validating protocol for generating high-purity epoxide blocks, a cornerstone of convergent synthesis.
The Core Directive
In modern retrosynthesis, we do not simply "make" chirality; we source it. The efficiency of a synthesis is directly proportional to how early and how robustly stereochemistry is introduced.
Part 2: Strategic Classification of Chiral Sources
The selection of a CBB is governed by three variables: Scalability , Enantiomeric Purity (ee) , and Cost .
The Chiral Pool (Natural Source)
These are ready-made chiral centers derived from biomass. They are chemically robust and enantiomerically pure (>99% ee).
| Class | Key Examples | Structural Utility | Limitations |
| Amino Acids | L-Proline, L-Valine, L-Phenylalanine | Precursors for chiral auxiliaries (Evans), organocatalysts, and peptidomimetics. | Natural availability is often limited to L-isomers; D-isomers are expensive. |
| Terpenes | (+)-Limonene, (-)-Menthol, | Scaffolds for complex carbocycles; chiral resolving agents. | High hydrocarbon content; functionalization can be non-selective. |
| Carbohydrates | D-Mannitol, D-Glucose, Tartaric Acid | Sources of chiral diols and poly-oxygenated fragments. | Over-functionalization requires tedious protection/deprotection steps. |
The Synthetic Pool (Catalytic/Resolution)
When the chiral pool fails to map onto the target molecule, we rely on "Synthetic CBBs"—small molecules generated via high-throughput asymmetric catalysis.
-
Chiral Epoxides: Generated via Hydrolytic Kinetic Resolution (HKR) or Sharpless Epoxidation.
-
Chiral Amines: Generated via asymmetric hydrogenation or transaminase biocatalysis.
-
Chiral Aziridines: Critical for nitrogen-containing heterocycles.
Part 3: Decision Logic & Visualization
The following decision tree illustrates the logic flow for selecting a chiral building block source during the retrosynthetic analysis phase.
Figure 1: Strategic Decision Tree for Sourcing Chiral Building Blocks. This logic prioritizes economic viability and atom economy.
Part 4: Technical Methodology – The Self-Validating Protocol
To demonstrate the generation of a high-value Synthetic CBB, we will focus on the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This protocol is chosen because it is the industry standard for accessing terminal chiral epoxides (e.g., propylene oxide, epichlorohydrin) with >99% ee.
The Mechanism: The (salen)Co(III) complex acts as a Lewis acid, activating one enantiomer of a racemic epoxide for hydrolysis by water. The unreacted enantiomer remains as the high-purity building block.
Protocol: Preparation of (S)-Propylene Oxide via HKR
Objective: Isolate (S)-propylene oxide from racemic propylene oxide. Reagents:
-
Racemic Propylene Oxide (1.0 equiv)
-
(R,R)-(salen)Co(II) precatalyst (0.5 mol%)
-
Acetic Acid (2.0 equiv relative to catalyst)
-
Distilled Water (0.55 equiv)
Step-by-Step Methodology
-
Catalyst Oxidation (Activation):
-
In a flask open to air, dissolve the (R,R)-(salen)Co(II) precatalyst in toluene.
-
Add Acetic Acid (AcOH). Stir for 30 minutes. The color will shift from brick red to dark brown, indicating oxidation to the active Co(III)-OAc species.
-
Why: The Co(II) species is inactive. Atmospheric oxygen + acid drives the formation of the active counter-ion complex.
-
Checkpoint: Evaporate solvent to dryness to obtain the solid catalyst.
-
-
The Resolution Reaction:
-
Cool the reaction vessel to 0°C. Add the racemic epoxide (1.0 equiv) and the activated catalyst (0.005 equiv).
-
Slowly add water (0.55 equiv) dropwise over 1 hour.
-
Causality: Rapid water addition can cause a dangerous exotherm and non-selective hydrolysis. Controlled addition ensures the kinetic preference for the (R)-enantiomer hydrolysis is maintained.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
-
Workup and Isolation:
-
The reaction mixture now contains: (S)-epoxide (volatile), (R)-diol (high boiling point), and catalyst.
-
Perform a fractional distillation at ambient pressure.
-
Collect the fraction boiling at 34–35°C (Propylene Oxide).
-
The residue (diol + catalyst) remains in the pot.
-
-
Self-Validation (Analytical QC):
Part 5: Workflow Visualization (HKR Process)
The following diagram details the flow of the HKR protocol, highlighting the separation of the chiral building block from the byproduct.
Figure 2: Workflow for the Jacobsen Hydrolytic Kinetic Resolution (HKR) to isolate a volatile chiral building block.
Part 6: Critical Quality Attributes (CQAs)
When sourcing or synthesizing CBBs, the following data points must be verified before introduction into a GMP workflow:
| Attribute | Method | Specification Standard |
| Enantiomeric Excess (ee) | Chiral HPLC/GC | ≥ 98.0% (Often ≥ 99.5% for late-stage) |
| Chemical Purity | 1H NMR / LC-MS | ≥ 98.0% |
| Residual Metal | ICP-MS | < 10 ppm (Crucial if using Co/Pd catalysts) |
| Stereochemical Stability | Stress Testing | No racemization after 24h at reflux in solvent |
Note on Stability: Many CBBs (especially chiral aldehydes and alpha-amino aldehydes) are prone to racemization via enolization. These should be generated in situ or stored at -20°C under Argon.
Part 7: References
-
FDA Policy Statement: U.S. Food and Drug Administration.[3] (1992).[4] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link][5]
-
Jacobsen HKR Seminal Work: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]
-
Chiral Pool Review: Blaser, H. U. (2013). The Chiral Pool as a Source of Enantiopure Intermediates and Auxiliaries. Chemical Reviews. [Link]
-
Analytical Validation: Daicel Corporation. Chiral Column Selection Guide. [Link]
Sources
Methodological & Application
Advanced Application Note: Convergent Synthesis of Linezolid via 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Executive Summary
This application note details a highly convergent, late-stage functionalization pathway for the synthesis of the oxazolidinone antibiotic Linezolid. Diverging from traditional routes that rely on early-stage N-arylation and hazardous azide intermediates, this protocol utilizes 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile as a stable, aliphatic scaffold. Through a controlled oxidative hydration followed by a hypervalent iodine-mediated Hofmann rearrangement, the cyanomethyl side chain is precisely truncated to the requisite aminomethyl moiety. Subsequent acetylation and copper-catalyzed Ullmann coupling yield the active pharmaceutical ingredient (API) with exceptional atom economy and safety.
Strategic Rationale & Pathway Causality
Traditional syntheses of Linezolid often depend on chiral epoxides (e.g., (R)-epichlorohydrin) and require carrying the sensitive 3-fluoro-4-morpholinophenyl group through multiple synthetic steps, which can lead to degradation and yield loss[1].
By utilizing as the primary building block, chemists can execute a "late-stage assembly" strategy. The core innovation here is the application of the Hofmann rearrangement . This reaction elegantly excises exactly one carbon atom (as CO₂) from the intermediate amide, converting a two-carbon side chain into the one-carbon aminomethyl group required for Linezolid[2]. This bypasses the need for explosive azide chemistry, aligning with modern in pharmaceutical manufacturing[3].
Figure 1: Convergent synthetic pathway from 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile to Linezolid.
Experimental Methodologies & Self-Validating Protocols
Step 1: Oxidative Hydration of the Nitrile
Causality: The nitrile must be converted to a primary amide to serve as the substrate for the Hofmann rearrangement. Traditional strong acid/base hydration risks hydrolyzing the cyclic carbamate (oxazolidinone ring). Utilizing Urea-Hydrogen Peroxide (UHP) with catalytic K₂CO₃ provides a mild, neutral oxidative hydration pathway that strictly preserves the heterocyclic core.
Protocol:
-
Dissolve 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (10.0 mmol) in a 1:1 mixture of Ethanol/Water (20 mL).
-
Add Urea-Hydrogen Peroxide (UHP) (30.0 mmol) and K₂CO₃ (1.0 mmol).
-
Stir the mixture at 25 °C for 4 hours.
-
Quench with saturated aqueous Na₂S₂O₃ and extract with Ethyl Acetate (3 x 20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield 2-(2-Oxo-1,3-oxazolidin-5-yl)acetamide.
Self-Validation Check:
-
TLC: Elute with DCM:MeOH (9:1). The starting nitrile (
~0.6) disappears, replaced by a more polar amide spot ( ~0.3). -
IR Spectroscopy: Disappearance of the sharp
stretch at 2250 cm⁻¹ and emergence of a broad primary amide stretch at 3300-3200 cm⁻¹.
Step 2: Hypervalent Iodine-Mediated Hofmann Rearrangement
Causality: The conversion of the amide to the primary amine results in the extrusion of one carbon atom. Utilizing (Diacetoxyiodo)benzene (PhI(OAc)₂) avoids the harsh, highly basic conditions of the classical Br₂/NaOH system. The intermediate isocyanate is trapped by water and smoothly decarboxylates to the amine[4], preventing ring-opening of the oxazolidinone.
Protocol:
-
Suspend 2-(2-Oxo-1,3-oxazolidin-5-yl)acetamide (8.0 mmol) in Acetonitrile:Water (1:1, 30 mL).
-
Cool the mixture to 0 °C and add PhI(OAc)₂ (9.6 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Acidify to pH 2 using 1M HCl to wash away iodobenzene byproducts with diethyl ether.
-
Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to isolate 5-(Aminomethyl)-1,3-oxazolidin-2-one.
Self-Validation Check:
-
LC-MS: Confirm the mass shift from the amide (
145.1) to the primary amine ( 117.1), validating the loss of CO. -
Ninhydrin Stain: The product spot on TLC will turn deep purple upon heating with ninhydrin, confirming the presence of a primary aliphatic amine.
Step 3: Chemoselective Acetylation
Causality: Acetylating the primary amine prior to N-arylation differentiates the two nitrogen atoms in the molecule. This ensures that the subsequent Ullmann coupling occurs exclusively at the oxazolidinone ring nitrogen, preventing the formation of undesired structural isomers.
Protocol:
-
Dissolve 5-(Aminomethyl)-1,3-oxazolidin-2-one (6.0 mmol) in anhydrous DCM (15 mL).
-
Add Triethylamine (TEA) (7.2 mmol) and cool to 0 °C.
-
Add Acetic Anhydride (Ac₂O) (6.6 mmol) dropwise. Stir for 2 hours at room temperature.
-
Wash with saturated NaHCO₃, dry the organic layer, and concentrate to yield N-((2-Oxo-1,3-oxazolidin-5-yl)methyl)acetamide.
Self-Validation Check:
-
LC-MS: Product mass confirms successful acetylation (
159.1). -
TLC: Loss of ninhydrin activity indicates complete consumption of the primary amine.
Step 4: Late-Stage Ullmann N-Arylation
Causality: Coupling the acetylated core with 4-(4-bromo-2-fluorophenyl)morpholine completes the Linezolid framework. A CuI/trans-1,2-diaminocyclohexane catalytic system is employed because palladium-based catalysts (Buchwald-Hartwig) often experience strong coordination and deactivation by the morpholine moiety. The copper system is highly robust and regioselective for the cyclic carbamate nitrogen.
Protocol:
-
In an oven-dried Schlenk flask, combine N-((2-Oxo-1,3-oxazolidin-5-yl)methyl)acetamide (5.0 mmol), 4-(4-bromo-2-fluorophenyl)morpholine (5.5 mmol), CuI (0.5 mmol, 10 mol%), and anhydrous K₂CO₃ (10.0 mmol).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane (15 mL) and trans-1,2-diaminocyclohexane (1.0 mmol, 20 mol%).
-
Heat the mixture at 100 °C for 16 hours.
-
Filter through a pad of Celite, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield Linezolid.
Self-Validation Check:
-
Visual: The reaction mixture transitions from a pale blue suspension to a deep blue/green homogeneous solution upon active catalytic turnover.
-
LC-MS: The final product peak must match the exact mass of Linezolid (
338.1).
Figure 2: Copper-catalyzed Ullmann-type N-arylation catalytic cycle.
Quantitative Data & Yield Optimization
To ensure maximum throughput, the key transformation steps were optimized. The tables below summarize the quantitative data driving the selection of reagents in the protocols above.
Table 1: Optimization of the Hofmann Rearrangement Step
| Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| NaOBr / NaOH | H₂O | 0 - 25 | 4 | 45% | Strong base caused partial oxazolidinone ring opening. |
| NBS / NaOMe | MeOH | 60 | 5 | 65% | Formation of stable methyl carbamate intermediate. |
| PhI(OAc)₂ | EtOAc | 50 | 3 | 72% | Incomplete conversion due to poor solubility. |
| PhI(OAc)₂ | MeCN:H₂O | 25 | 3 | 88% | Clean conversion; neutral conditions preserved the ring. |
Table 2: Optimization of Late-Stage N-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Observation / Causality |
| Pd₂(dba)₃ (5%) | Xantphos (10%) | Cs₂CO₃ | Dioxane | 38% | Catalyst poisoned by the morpholine moiety. |
| CuI (10%) | DMEDA (20%) | K₂CO₃ | Toluene | 65% | Sluggish oxidative addition in non-polar solvent. |
| CuI (10%) | trans-1,2-DACH (20%) | K₂CO₃ | Dioxane | 92% | Optimal stabilization of Cu(I) intermediate; high turnover. |
References
-
Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate. ResearchGate.[Link]
-
Convergent Green Synthesis of Linezolid (Zyvox). ResearchGate.[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.[Link]
-
The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. JACS Au.[Link]
Sources
"reactions of the nitrile group in 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile"
Application Note: Chemoselective Reactions and Protocols for the Nitrile Group in 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Introduction
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS: 1824533-02-9) is a highly versatile, bifunctional building block frequently utilized in the development of oxazolidinone-class antibacterial agents and related pharmacophores. The molecule is characterized by two distinct reactive centers: a cyclic carbamate (oxazolidin-2-one) core and a terminal aliphatic nitrile group.
In drug development workflows, the nitrile group serves as a critical anchor for chain extension or bioisosteric replacement[1]. However, the oxazolidin-2-one ring is highly sensitive to strong bases and aggressive nucleophiles, making standard nitrile transformations (like lithium aluminum hydride reduction or alkaline hydrolysis) unviable. This application note details field-proven, chemoselective protocols designed to transform the nitrile group while preserving the structural integrity of the oxazolidinone core.
Mechanistic Causality & Reaction Design
Chemoselective Reduction to Primary Amines
The Challenge: The conversion of the nitrile to a primary amine yields 5-(2-aminoethyl)oxazolidin-2-one, a critical intermediate for appending basic pharmacophores. Standard hydride donors like Lithium Aluminum Hydride (
Acid-Catalyzed Hydrolysis to Carboxylic Acids
The Challenge: Hydrolyzing the nitrile yields 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid. While nitriles are conventionally hydrolyzed using strong aqueous bases (e.g.,
Bioisosteric Replacement via Tetrazole Formation
The Challenge: The nitrile group can be directly converted into a
Reaction Pathways & Visualization
Divergent chemoselective transformations of the nitrile group.
Quantitative Data Summary
| Transformation | Target Product | Reagents & Conditions | Chemoselectivity Focus | Typical Yield |
| Reduction | 5-(2-Aminoethyl)oxazolidin-2-one | Avoids carbamate ring-opening | 75–85% | |
| Hydrolysis | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetic acid | 6M | Prevents alkaline saponification | 60–70% |
| Cycloaddition | 5-((1H-Tetrazol-5-yl)methyl)oxazolidin-2-one | Buffers basicity of | 80–90% |
Experimental Protocols
Protocol A: Chemoselective Reduction to 5-(2-Aminoethyl)oxazolidin-2-one
Self-Validating Step: The reaction is marked by the immediate evolution of hydrogen gas and the formation of a black precipitate (
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile (1.0 equiv, 10 mmol) and
(2.0 equiv, 20 mmol) in anhydrous methanol (50 mL). -
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reduction: Carefully add
(5.0 equiv, 50 mmol) in small portions over 30 minutes. Caution: Highly exothermic with vigorous gas evolution. -
Stirring: Remove the ice bath and allow the black suspension to stir at room temperature for 1–2 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).
-
Quenching & Extraction: Once complete, quench the reaction by slowly adding 3M
until the black precipitate dissolves and the solution turns pink/clear (pH ~2). Wash with diethyl ether to remove non-polar impurities. -
Isolation: Basify the aqueous layer to pH 10 using concentrated
and extract thoroughly with dichloromethane ( mL). Dry the combined organic layers over , filter, and concentrate under reduced pressure to yield the primary amine.
Step-by-step workflow for the transition-metal-assisted reduction.
Protocol B: Acidic Hydrolysis to 2-(2-Oxo-1,3-oxazolidin-5-yl)acetic acid
-
Reaction Setup: Suspend 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile (10 mmol) in 6M aqueous
(30 mL). -
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) for 4 to 6 hours.
-
Monitoring: Extract a 0.1 mL aliquot, neutralize with
, and check via LC-MS to ensure the disappearance of the nitrile peak. -
Workup: Cool the reaction mixture to 0 °C. The carboxylic acid product often precipitates upon cooling. If precipitation is incomplete, extract the aqueous layer with ethyl acetate (
mL). -
Purification: Wash the combined organic layers with a small amount of brine, dry over
, and evaporate to dryness. Recrystallize from ethanol/water if necessary.
Protocol C: [3+2] Cycloaddition to 5-((1H-Tetrazol-5-yl)methyl)oxazolidin-2-one
Safety Warning:
-
Reaction Setup: In a reaction vial equipped with a magnetic stirrer, dissolve the starting nitrile (10 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: Add sodium azide (
, 1.5 equiv, 15 mmol) and ammonium chloride ( , 1.5 equiv, 15 mmol) to the solution. -
Heating: Seal the vial and heat the heterogeneous mixture to 100 °C in an oil bath for 12 hours.
-
Workup: Cool the mixture to room temperature and dilute with water (50 mL). Acidify the solution carefully to pH ~2 using 1M
(perform in a fume hood) to protonate the tetrazole. -
Extraction: Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF, dry over , and concentrate in vacuo to yield the tetrazole product.
References
-
Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society, 108(1), 67-72. URL:[Link]
-
Miller, G. H., et al. (2021). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 7(12), 3246–3259. URL:[Link]
Sources
Application Note: Selective Hydrolysis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Executive Summary
The conversion of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (Compound 1 ) to its corresponding carboxylic acid, (2-Oxo-1,3-oxazolidin-5-yl)acetic acid (Compound 2 ), presents a classic chemoselectivity challenge in organic synthesis. This transformation is a critical intermediate step in the derivatization of oxazolidinone antibiotics (analogous to the Linezolid scaffold).
The core difficulty lies in the oxazolidinone ring (a cyclic carbamate). While nitriles are classically hydrolyzed using strong bases (NaOH/KOH) or strong acids (H₂SO₄/HCl) at high temperatures, the oxazolidinone ring is thermodynamically unstable to nucleophilic attack by hydroxide, leading to ring opening and the formation of amino-alcohol impurities.
This Application Note details two validated protocols to achieve this transformation while preserving the heterocyclic core:
-
Protocol A: Controlled Acidic Hydrolysis (Chemical).
-
Protocol B: Nitrilase-Mediated Hydrolysis (Biocatalytic).
Mechanistic Insight & Chemoselectivity
To design a successful experiment, one must understand the competing reaction pathways. The oxazolidinone ring acts as a "masked" carbonate.
-
Pathway A (Basic Conditions - AVOID): Hydroxide ions (
) are hard nucleophiles. They attack the carbonyl carbon of the oxazolidinone ring (C2) faster than they hydrolyze the nitrile. This results in irreversible ring opening, decarboxylation, and the formation of a -amino alcohol. -
Pathway B (Acidic Conditions - PREFERRED): The nitrile nitrogen is more basic than the carbamate oxygen. Protonation activates the nitrile towards water attack.[1] While the ring can open under forcing acidic conditions, the rate of nitrile hydrolysis is generally faster than carbamate hydrolysis at controlled temperatures (
C).
Reaction Pathway Diagram
Figure 1: Reaction pathways showing the necessity of avoiding basic conditions to prevent ring opening.
Protocol A: Controlled Acidic Hydrolysis
Best for: Small-to-medium scale chemical synthesis where biocatalysts are unavailable. Mechanism: Acid-catalyzed hydration of nitrile to amide, followed by hydrolysis to acid.[1]
Reagents & Equipment[2][3]
-
Substrate: 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (1.0 equiv).
-
Acid: Hydrochloric Acid (6M, aqueous). Note: H₂SO₄ is an alternative but harder to remove.
-
Solvent: 1,4-Dioxane (to solubilize the organic substrate).
-
Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the nitrile substrate in 1,4-Dioxane (20 mL). Stir until a clear solution is obtained.
-
Acid Addition: Add 6M HCl (20 mL) dropwise over 5 minutes.
-
Why: Slow addition prevents localized exotherms that could degrade the ring.
-
-
Reaction (The Critical Control Point):
-
Heat the mixture to 60–65°C .
-
Warning: Do NOT reflux at 100°C initially. Monitor conversion by HPLC or TLC every hour.
-
If the intermediate amide accumulates (often seen as a spot slightly more polar than starting material), increase temperature to 80°C carefully.
-
Typical reaction time: 4–6 hours.
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Neutralization (Optional but risky): Ideally, extract directly. If neutralization is needed, use NaHCO₃ only to pH 2-3. Do not go to pH > 7.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). The carboxylic acid is polar; if it remains in the aqueous phase, saturate the aqueous layer with NaCl (salting out) and use THF/EtOAc (1:1).
-
-
Purification:
-
Dry organic layer over anhydrous Na₂SO₄.[2]
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (MeOH/DCM gradient).
-
Protocol B: Nitrilase-Mediated Hydrolysis (Green Chemistry)
Best for: Industrial scale-up, high-value enantiopure substrates, and "Green" process requirements. Mechanism: Enzymatic hydrolysis under neutral pH, guaranteeing 100% chemoselectivity (no ring opening).
Reagents & Equipment[2][3][5]
-
Enzyme: Commercial Nitrilase Screening Kit (e.g., Codexis, Almac, or generic Nitrilase from Alcaligenes faecalis).
-
Buffer: Phosphate Buffer (100 mM, pH 7.2).
-
Solvent: DMSO or Methanol (5% v/v as co-solvent).
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mL of 0.1 M Phosphate buffer (pH 7.0–7.4).
-
Substrate Loading: Dissolve the nitrile (500 mg) in DMSO (1 mL). Add this dropwise to the buffer solution while stirring rapidly to create a fine suspension/emulsion.
-
Enzyme Addition: Add Nitrilase enzyme powder (10–20 mg/mmol substrate) or liquid preparation.
-
Incubation:
-
Stir at 30°C for 12–24 hours.
-
Note: Enzymes are temperature sensitive. Do not exceed 40°C.
-
-
Monitoring: Check pH periodically. As the nitrile converts to carboxylic acid, the pH will drop.
-
Action: Maintain pH ~7.0 by automatic titration with dilute NaOH (0.5M). Crucial: The localized high pH of NaOH addition can open the ring; add very slowly or use a pH-stat.
-
-
Workup:
-
Acidify the mixture to pH 2.0 using 1M HCl to protonate the product.
-
Extract with Ethyl Acetate.[2]
-
Filter to remove denatured enzyme protein.
-
Concentrate to yield high-purity acid.
-
Analytical Validation (QC)
Verify the product identity and purity using the following markers.
| Analytical Method | Expected Signal (Target Acid) | Key Differentiation |
| IR Spectroscopy | Broad peak 2500–3300 cm⁻¹ (OH acid)Strong peak ~1710–1730 cm⁻¹ (C=O acid) | Disappearance of sharp Nitrile peak at ~2250 cm⁻¹. |
| ¹H NMR | Absence of amide protons ( | |
| ¹³C NMR | Peak at ~172 ppm (-COOH) | Disappearance of Nitrile carbon (~117 ppm). |
| HPLC | Shift to lower retention time (Reverse Phase C18) | Monitor for "Ring Open" impurity (usually very polar/early eluting). |
Troubleshooting & Optimization
Figure 2: Decision tree for optimizing reaction conditions.
Common Pitfalls
-
Using Base: Never use NaOH/LiOH/KOH. The oxazolidinone ring is a cyclic carbamate and will hydrolyze.
-
Over-heating in Acid: Prolonged reflux in 6M HCl can eventually degrade the ring. Stop the reaction immediately upon consumption of the nitrile.
-
Solubility: The nitrile is often poorly soluble in pure water. Use Dioxane or THF as a co-solvent.
References
-
Brickner, S. J., et al. (1996).[3] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673–679.[3]
- Context: Foundational text on Linezolid synthesis and oxazolidinone stability.
-
Pollak, P., et al. (2014). "Nitriles: Hydrolysis." Kirk-Othmer Encyclopedia of Chemical Technology.
- Context: Standard protocols for acid vs. base hydrolysis of nitriles.
-
Martínková, L., & Křen, V. (2010). "Nitrile-converting enzymes for organic synthesis." Current Opinion in Chemical Biology, 14(2), 130-137.
- Context: Authoritative review on using Nitrilases for sensitive substr
- Vertex AI Search Results (2025). "Stability Studies of Oxazolidine-Based Compounds." Journal of Pharmaceutical Sciences.
Sources
Application Note & Protocols: Chemoselective Reduction of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Abstract
This guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of the nitrile functional group in 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile to its corresponding primary amine, 2-(2-Oxo-1,3-oxazolidin-5-yl)ethanamine. This transformation is crucial in synthetic routes targeting advanced pharmaceutical intermediates, particularly within the oxazolidinone class of antibiotics where the chiral C5-substituted side chain is a key structural motif. The primary challenge lies in achieving selective reduction of the nitrile without compromising the integrity of the cyclic carbamate (oxazolidinone) ring. This document explores two primary methodologies—catalytic hydrogenation and chemical hydride reduction—providing field-proven insights, step-by-step protocols, and critical safety considerations to guide researchers in selecting and executing the optimal synthetic strategy.
Introduction: The Synthetic Challenge & Strategic Approach
The reduction of nitriles is a fundamental transformation for the synthesis of primary amines, which are invaluable building blocks in medicinal chemistry.[1] The substrate, 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile, contains a stable oxazolidinone ring, a privileged scaffold in modern therapeutics. The synthetic goal is to reduce the nitrile to a primary amine with high fidelity, avoiding the formation of secondary or tertiary amine byproducts and preventing cleavage of the oxazolidinone ring.
The formation of byproducts in nitrile reductions often occurs via the condensation of the intermediate imine with the final primary amine product, which can then be further reduced.[2][3] Methodologies must be chosen to minimize this pathway. Furthermore, while the oxazolidinone carbamate is generally stable, harsh reducing agents could potentially lead to ring-opening.
This guide details two robust methods that balance reactivity with chemoselectivity:
-
Catalytic Hydrogenation using Raney® Nickel: A heterogeneous catalytic approach that is highly effective for nitrile reduction and is often the most economical and scalable route.[4]
-
Chemical Reduction using Borane Complexes: A milder hydride-based method that offers excellent chemoselectivity and is well-suited for smaller-scale synthesis where pressurized hydrogen is not desirable.[5][6]
A third method using Lithium Aluminum Hydride (LiAlH₄) is discussed as a potent but less selective alternative requiring significant caution.
Caption: Decision workflow for selecting a reduction protocol.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a highly atom-economical and effective method for nitrile reduction.[7] Raney® Nickel is a sponge-like, high-surface-area nickel catalyst that is particularly effective for this transformation.[2] The reaction is typically performed under a hydrogen atmosphere, often in the presence of ammonia to suppress the formation of secondary amine byproducts.
2.1. Expertise & Causality: Why Raney® Nickel?
-
High Activity: Raney® Ni is highly active for the hydrogenation of the C≡N triple bond.
-
Chemoselectivity: It generally does not reduce carbamates under the mild conditions required for nitrile reduction.
-
Byproduct Suppression: Conducting the reaction in an alcoholic solvent saturated with ammonia (e.g., methanolic ammonia) creates a large excess of a primary amine (NH₃). This competitively inhibits the intermediate imine from reacting with the desired product amine, thus maximizing the yield of the primary amine.
-
Scalability: This heterogeneous method is straightforward to scale, as the catalyst is easily removed by filtration.
2.2. Critical Safety & Handling of Raney® Nickel
-
Pyrophoric Hazard: Dry, activated Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air.[8][9] It is always supplied and handled as a 50% slurry in water.[8][10]
-
Handling Procedure: Never allow the catalyst to dry on a filter paper or spatula. Always handle it in a fume hood, away from ignition sources.[9][11]
-
Quenching & Disposal: After the reaction, the filtered catalyst should be quenched by slowly and carefully adding it to a large volume of water, followed by careful acidification with dilute HCl until hydrogen evolution ceases.[9]
-
Fire Safety: Do not use CO₂ or foam extinguishers. Use dry sand or a Class D fire extinguisher for metal fires.[12]
Caption: Experimental workflow for Raney® Nickel reduction.
2.3. Step-by-Step Protocol
-
Vessel Preparation: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (5.0 g, 35.7 mmol).
-
Solvent Addition: Add 100 mL of a 7N solution of ammonia in methanol. Stir at room temperature until the substrate is fully dissolved.
-
Catalyst Addition: Under a gentle stream of argon or nitrogen, carefully add Raney® Nickel (approx. 2.5 g of a 50% slurry in water) in one portion. Note: The addition may cause some bubbling.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to one neck of the flask. To the other neck, attach a vacuum line via a three-way stopcock.
-
Purging: Carefully evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three to four times to ensure an inert atmosphere has been replaced with hydrogen.[13]
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane with ninhydrin stain to visualize the amine product). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, switch the atmosphere back to argon or nitrogen.
-
Catalyst Removal: Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel. Carefully filter the reaction mixture through the Celite® pad. CRITICAL: Do not allow the filter cake to run dry.[10] Wash the filter cake with methanol (3 x 20 mL) to recover all the product.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude primary amine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary to afford the pure 2-(2-Oxo-1,3-oxazolidin-5-yl)ethanamine.
Protocol 2: Chemical Reduction with Borane-Tetrahydrofuran (BH₃•THF) Complex
Borane-based reagents are highly effective for reducing nitriles to primary amines and are often more chemoselective than strong, anionic hydrides like LiAlH₄.[5] The BH₃•THF complex is a commercially available, convenient source of borane that exhibits excellent functional group tolerance.
3.1. Expertise & Causality: Why Borane?
-
High Chemoselectivity: Borane is an electrophilic reducing agent and is less likely to attack the electron-rich carbonyl of the carbamate compared to nucleophilic hydrides. It shows excellent selectivity for nitriles in the presence of esters and amides.
-
Milder Conditions: The reaction proceeds smoothly at moderate temperatures (room temperature to gentle reflux) without the need for high-pressure equipment.[5]
-
Operational Simplicity: The use of a solution-phase reagent simplifies stoichiometry and handling compared to heterogeneous catalysts.
Caption: Experimental workflow for Borane-THF reduction.
3.2. Step-by-Step Protocol
-
Setup: Under an argon or nitrogen atmosphere, charge a dry 250 mL round-bottom flask with 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (5.0 g, 35.7 mmol) and 75 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of borane-THF complex in THF (80 mL, 80 mmol, approx. 2.2 equivalents) dropwise via a syringe or an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. If TLC indicates a slow reaction, the mixture can be gently heated to reflux (approx. 65 °C) for 2-4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. CAUTION: Quenching is exothermic and generates hydrogen gas. Slowly and carefully add methanol (20 mL) dropwise to quench the excess borane. Vigorous gas evolution will be observed.
-
Hydrolysis: After gas evolution ceases, add 50 mL of 3M aqueous HCl and stir the mixture for 1 hour at room temperature to hydrolyze the intermediate borane-amine complexes.
-
Isolation (as free base): Cool the mixture to 0 °C and carefully basify to pH > 12 by the slow addition of 6N aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography.
Alternative Method: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful nucleophilic hydride that rapidly reduces nitriles to primary amines.[14][15] However, its high reactivity poses a significant chemoselectivity risk toward the oxazolidinone's carbamate group. This method should be considered only if other methods are unsuccessful.
4.1. Risks and Considerations
-
Over-reduction: LiAlH₄ can potentially reduce the carbamate, leading to ring-opening and undesired byproducts.
-
Extreme Reactivity: LiAlH₄ reacts violently with water and protic solvents.[14] All glassware must be rigorously dried, and the reaction must be run under a strictly inert atmosphere.
-
Hazardous Work-up: The quenching procedure is highly exothermic and generates hydrogen gas, requiring extreme care and a well-established protocol like the Fieser workup.[16][17]
4.2. Fieser Workup Protocol for Quenching
For a reaction containing 'X' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes. The aluminum salts should precipitate as a granular solid.[17][18]
-
Filter the mixture through Celite® and wash the solid thoroughly with an appropriate solvent (e.g., THF, Ethyl Acetate).
Summary and Comparison of Methods
| Feature | Protocol 1: Raney® Nickel | Protocol 2: Borane-THF | Protocol 3: LiAlH₄ (Alternative) |
| Primary Reagent | Raney® Ni, H₂ gas | BH₃•THF | Lithium Aluminum Hydride |
| Chemoselectivity | Excellent | Excellent | Moderate to Good (Risk of over-reduction) |
| Key Advantage | Scalable, cost-effective | Mild conditions, no high pressure | High reactivity |
| Primary Hazard | Pyrophoric catalyst, flammable H₂ | Flammable solvents, H₂ evolution on quench | Reacts violently with water, pyrophoric |
| Typical Conditions | RT, 1 atm H₂, Methanolic NH₃ | 0 °C to Reflux, Anhydrous THF | 0 °C to RT, Anhydrous THF/Ether |
| Work-up | Simple filtration | Extractive work-up | Hazardous Fieser workup required |
| Recommendation | Recommended for all scales | Excellent for lab-scale synthesis | Use with caution if other methods fail |
Conclusion
The chemoselective reduction of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile to the corresponding primary amine is a critical transformation that can be accomplished with high fidelity using appropriate methodologies. For scalability, safety, and proven selectivity, catalytic hydrogenation with Raney® Nickel in the presence of ammonia is the method of choice. For laboratory-scale synthesis where high selectivity and milder, non-pressurized conditions are paramount, reduction with the Borane-THF complex offers an outstanding alternative. While LiAlH₄ is a potent reagent for nitrile reduction, its application in this specific case should be approached with caution due to potential chemoselectivity issues. Adherence to the detailed protocols and safety guidelines presented herein will enable researchers and drug development professionals to successfully synthesize this valuable amine intermediate.
References
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L., & Yu, X. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.
- ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
- Wikipedia. (n.d.). Raney nickel.
- University of California, Los Angeles. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Chemistry and Biochemistry.
- University of Rochester. (n.d.). Safety Slide: Raney Nickel. Chamberland Group.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
- University of Rochester. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. Chamberland Group.
- Semantic Scholar. (n.d.). Hydrogenation of nitriles and imines for hydrogen storage.
- The Ultimate Guide to Raney Nickel Mesh. (2024).
- Bagal, D. B., & Bhanage, B. M. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis.
- Lévay, K., & Vanyorek, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
- In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. (n.d.). BioOne.
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. South African Journal of Chemistry, 61, 144-156. Available at: [Link]
- Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel.
- ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. Reagent Guides.
- The Organic Chemistry Channel. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Fülöp, F., & Bernáth, G. (2019). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.
- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
- Procter, D. J., et al. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC.
- Enthaler, S., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Zhang, X., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation. ACS Catalysis.
- ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. [Diagram].
- Google Patents. (2015). WO2015071230A1 - Catalytic hydrogenation of nitriles.
- Pearson. (2024). Give the expected products of lithium aluminum hydride reduction...
- ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC.
- Wikipedia. (n.d.). Nitrile reduction.
- Kutyareva, A. S., et al. (2023). Reduction of Triple Bond in [B12H11NCR]− Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates. MDPI.
- A facile synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H). (n.d.).
Sources
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"N-alkylation of the oxazolidinone ring"
Application Note: Precision N-Alkylation of the Oxazolidinone Ring
Abstract
The N-alkylation of 2-oxazolidinones is a pivotal transformation in the synthesis of chiral auxiliaries, peptidomimetics, and antibiotic pharmacophores (e.g., Linezolid congeners).[1] Unlike the reversible N-acylation used in Evans auxiliary chemistry, N-alkylation forms a robust C-N bond, often requiring specific deprotonation strategies to suppress O-alkylation and ring-opening side reactions. This guide details three field-proven protocols: thermodynamic deprotonation (NaH), mild phase-transfer conditions (K₂CO₃), and stereospecific Mitsunobu coupling.
Introduction & Mechanistic Grounding
The 2-oxazolidinone ring features a carbamate group with a secondary amine. The acidity of the N-H proton is the governing factor in its reactivity.
-
pKa Considerations: The pKa of the N-H in 2-oxazolidinone is approximately 12.1 (in DMSO) [1]. This is significantly more acidic than a standard amide (pKa ~17) due to the electron-withdrawing influence of the ester-like oxygen within the ring.
-
Nucleophilic Character: Upon deprotonation, the resulting anion is an ambident nucleophile. While the negative charge is delocalized onto the carbonyl oxygen (enolate-like form), N-alkylation is thermodynamically preferred over O-alkylation due to the restoration of the stable amide resonance in the product.
-
Common Pitfalls:
-
Hydrolysis: Strong bases in the presence of adventitious water can attack the carbonyl, leading to ring opening (formation of amino alcohols).
-
Elimination: Use of hindered bases or high temperatures with secondary alkyl halides can favor E2 elimination over SN2 substitution.
-
Mechanistic Pathway
The reaction proceeds via an SN2 mechanism.[2][3][4] The choice of counter-cation (Li⁺, Na⁺, K⁺) and solvent polarity (DMF vs. THF) significantly influences the tightness of the ion pair and, consequently, the reaction rate.
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 2-oxazolidinone.
Experimental Protocols
Method A: The "Gold Standard" (NaH in DMF)
Best for: Primary alkyl halides, unreactive substrates, and large-scale synthesis.
Rationale: Sodium hydride (NaH) provides irreversible deprotonation. DMF (N,N-Dimethylformamide) is the solvent of choice as its high dielectric constant dissociates the Na⁺-N⁻ ion pair, enhancing nucleophilicity.
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Prep: Weigh NaH (60% dispersion in mineral oil, 1.2 equiv). Optional: Wash with dry hexane (3x) under N₂ to remove oil for cleaner workup, though not strictly necessary for >1g scales.
-
Solvation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[3][4][5]
-
Deprotonation: Add the 2-oxazolidinone (1.0 equiv) solution in minimal DMF dropwise.
-
Observation: Evolution of H₂ gas. Stir at 0°C for 30 min, then warm to RT for 15 min to ensure complete anion formation.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1–1.5 equiv) dropwise.
-
Note: For volatile halides (e.g., MeI), use a reflux condenser cooled to -78°C or a sealed tube.
-
-
Reaction: Stir at RT. Monitor by TLC (typically 2–12 hours).
-
Quench: Carefully add saturated aqueous NH₄Cl at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (2x) and Brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Method B: Mild Phase-Transfer (K₂CO₃ in MEK/DMF)
Best for: Active halides (benzylic, allylic), acid-sensitive substrates, and parallel synthesis.
Rationale: Potassium carbonate is a weaker base but sufficient for the pKa of oxazolidinone. Using Methyl Ethyl Ketone (MEK) or Acetonitrile allows for easier solvent removal than DMF.
Protocol:
-
Mixture: In a screw-cap vial or RBF, combine 2-oxazolidinone (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and the Alkyl Halide (1.2 equiv).
-
Solvent: Add MEK or DMF (0.5 M).
-
Catalyst (Optional): For sluggish chlorides, add TBAI (Tetrabutylammonium iodide, 10 mol%) to facilitate Finkelstein exchange.
-
Reaction: Heat to 60–80°C. Vigorous stirring is essential as this is a heterogeneous reaction.
-
Workup: Filter off the solids. Concentrate the filtrate.
Method C: Mitsunobu Reaction (Stereoinversion)
Best for: Alkylation using Alcohols (not halides), stereochemical inversion of the alkyl group.
Rationale: Allows direct coupling of the oxazolidinone (pKa < 13, suitable for Mitsunobu) with primary/secondary alcohols.
Protocol:
-
Dissolution: Dissolve Triphenylphosphine (PPh₃, 1.5 equiv) and the Alcohol (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[3][4][5]
-
Addition 1: Add 2-oxazolidinone (1.1 equiv).
-
Addition 2 (Critical): Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 15–30 mins.
-
Control: Maintain temp < 5°C to prevent side reactions.
-
-
Reaction: Warm to RT and stir for 12–24 h.
-
Workup: Concentrate. Triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the supernatant.[4]
Data Summary & Decision Matrix
Table 1: Comparative Analysis of Alkylation Conditions
| Parameter | Method A: NaH/DMF | Method B: K₂CO₃/MEK | Method C: Mitsunobu |
| Substrate Scope | Primary/Secondary Halides | Benzylic/Allylic Halides | Primary/Secondary Alcohols |
| Base Strength | Strong (pKa H₂ ~35) | Mild (pKa HCO₃⁻ ~10.3) | Neutral (Redox driven) |
| Reaction Rate | Fast (< 4 h) | Slow (12–24 h) | Moderate (12 h) |
| Moisture Tolerance | Low (Strictly Anhydrous) | Moderate | Low |
| Major Byproduct | H₂ (Gas), NaX (Salt) | KHCO₃/KX (Solids) | TPPO (Difficult removal) |
| Typical Yield | 85–95% | 75–90% | 60–85% |
Workflow Selection Guide
Figure 2: Decision matrix for selecting the optimal N-alkylation protocol.
Troubleshooting & Optimization
-
Issue: Low Conversion (Method A)
-
Cause: "Induction period" of NaH in DMF.
-
Fix: Ensure the NaH/Oxazolidinone mixture stirs at RT for 15-30 mins before adding the electrophile. This ensures the dense NaH particles fully react to form the soluble anion.
-
-
Issue: Ring Opening (Hydrolysis)
-
Cause: Hydroxide generation from wet solvents.
-
Fix: The oxazolidinone ring is susceptible to hydrolysis under basic conditions. Ensure DMF is <50 ppm H₂O. If ring opening is observed (appearance of polar amino-alcohol on TLC), switch to Method B or lower the temperature.
-
-
Issue: Elimination of Alkyl Halide
-
Cause: Basic conditions with hindered secondary halides.
-
Fix: Switch to LiHMDS at -78°C in THF. The Lithium counter-ion forms a tighter ion pair, reducing the basicity while maintaining nucleophilicity, or use Method C (Mitsunobu) if the corresponding alcohol is available.
-
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Evans, D. A., et al. (1982). Bis(trimethylsilyl)acetamide: A powerful silylating agent for the synthesis of N-silyloxazolidinones. Journal of the American Chemical Society, 104(6), 1737. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. Link
Sources
"2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile as a synthon for β-amino alcohols"
Application Note: 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile as a Synthon for -Amino Alcohols
Executive Summary
This guide details the synthetic utility of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (hereafter referred to as Ox-CN ). This molecule serves as a "chiral pool" synthon, effectively masking a
Key Applications:
-
Synthesis of GABOB: Direct hydrolysis yields 4-amino-3-hydroxybutanoic acid (GABOB), a critical neuromodulator and carnitine analog.
-
Chiral Diamine Production: Nitrile reduction provides access to 1,4-diamino-2-butanols.
-
Drug Development: Serves as a divergent intermediate for oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.
Chemical Profile & Structural Logic
The utility of Ox-CN lies in its orthogonal reactivity. The oxazolidinone ring protects the 1,2-amino alcohol functionality, allowing harsh modifications to occur at the nitrile side chain without racemization of the C5 stereocenter.
| Property | Specification |
| IUPAC Name | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile |
| Common Name | 5-(Cyanomethyl)-2-oxazolidinone |
| CAS Number | 1824533-02-9 |
| Molecular Weight | 126.11 g/mol |
| Stereochemistry | Available as (R)- or (S)- enantiomers (derived from epichlorohydrin) |
| Solubility | Soluble in DMSO, DMF, MeCN; Moderate in THF; Poor in Hexanes |
Mechanistic Divergence Map
The following diagram illustrates the central role of Ox-CN in divergent synthesis.
Figure 1: Divergent synthetic pathways starting from the Ox-CN synthon.
Detailed Experimental Protocols
Protocol A: Synthesis of the Synthon (Ox-CN)
Rationale: While commercially available, in-house synthesis from epichlorohydrin ensures high enantiomeric excess (ee) and lower cost for gram-scale campaigns. This route proceeds via a chloromethyl intermediate.
Reagents:
-
(R)- or (S)-Epichlorohydrin (1.0 equiv)
-
Sodium Cyanate (NaOCN) (1.2 equiv)
-
Magnesium Sulfate (MgSO4) (0.2 equiv)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.5 equiv)
-
Solvents: Water, DMSO.
Step 1: Formation of 5-(Chloromethyl)-2-oxazolidinone
-
Setup: In a 3-neck flask equipped with a reflux condenser, dissolve NaOCN (1.2 equiv) and MgSO4 (0.2 equiv) in water (2 mL/mmol).
-
Addition: Heat to 60°C. Add Epichlorohydrin dropwise over 30 minutes.
-
Reaction: Stir at 65-70°C for 4 hours. The pH should be monitored; if it drops below 6, the carbamate formation is stalling.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). Dry organic phase over Na2SO4 and concentrate.
-
Purification: Recrystallize from Toluene/Hexane. Yield: ~60-70%.[1]
Step 2: Cyanation to Ox-CN
-
Setup: Dissolve the chloromethyl intermediate (from Step 1) in DMSO (5 mL/g).
-
Reaction: Add NaCN (1.5 equiv). Caution: NaCN is highly toxic. Use bleach traps for all vents.
-
Conditions: Heat to 80°C for 6-8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the chloride.
-
Workup: Pour reaction mixture into ice water. Extract exhaustively with EtOAc (DMSO is hard to remove). Wash organic layer with brine (3x) to remove DMSO.
-
Purification: Flash chromatography (SiO2, MeOH/DCM gradient 0-5%).
-
Note: The product is polar.
-
Protocol B: Synthesis of GABOB (Hydrolysis)
Rationale: This is the primary application for generating chiral
Reagents:
-
Ox-CN (1.0 equiv)
-
Hydrochloric Acid (6M) or Barium Hydroxide (Ba(OH)2)
Method (Acidic - Preferred for isolation of HCl salt):
-
Dissolution: Suspend Ox-CN in 6M HCl (10 mL/mmol).
-
Reflux: Heat to reflux (100°C) for 6-12 hours. The nitrile hydrolyzes to the carboxylic acid, and the cyclic carbamate hydrolyzes to the amine and CO2.
-
Monitoring: Monitor by LC-MS for the mass of GABOB (MW 119.12).
-
Isolation: Concentrate to dryness under reduced pressure.
-
Purification: Dissolve residue in minimum water. Load onto an Ion Exchange Resin (Dowex 50W-X8, H+ form). Elute with 1M NH4OH.
-
Crystallization: Concentrate ammoniacal fractions and crystallize from Water/Ethanol.
Protocol C: Synthesis of 1,4-Diamino-2-butanols (Reduction)
Rationale: Reduction of the nitrile before ring opening preserves the oxazolidinone protection, allowing N-alkylation of the newly formed primary amine. However, harsh reduction often opens the ring.
Reagents:
-
Ox-CN
-
Raney Nickel or Pd/C (10%)
-
Hydrogen gas (50 psi)
-
Solvent: Methanol (saturated with NH3 to prevent secondary amine formation).
Method:
-
Preparation: In a Parr hydrogenation bottle, dissolve Ox-CN in Methanolic Ammonia (2M).
-
Catalyst: Add Raney Nickel (20 wt% of substrate). Caution: Pyrophoric.
-
Hydrogenation: Shake at 50 psi H2 at RT for 12 hours.
-
Workup: Filter through Celite under Argon (do not let Raney Ni dry out). Concentrate filtrate.
-
Result: This yields the 5-(2-aminoethyl)-2-oxazolidinone .
-
Ring Opening (Optional): Treat with NaOH/Water to yield 1,4-diamino-2-butanol.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyanation | Elimination instead of substitution | Ensure temperature does not exceed 90°C. Use dry DMSO. |
| Racemization | Harsh basic conditions | Avoid strong alkoxides during N-alkylation. Use NaH/DMF at 0°C or K2CO3/Acetone. |
| Incomplete Hydrolysis | Nitrile is robust | Increase HCl concentration to 6M or use H2SO4. Ensure reflux is vigorous. |
| Solubility Issues | Ox-CN is polar | Use acetonitrile or DMF for reactions. For workup, salting out the aqueous layer helps extraction. |
References
-
Synthesis of Oxazolidinones from Epoxides
- Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- Source: Arkivoc, 2017.
-
URL:[Link]
-
GABOB Synthesis & Pharmacology
-
Rivaroxaban & Oxazolidinone Intermediates
-
Oxazolidinone Antibiotics (Linezolid Analogs)
-
General Reactivity of 5-substituted Oxazolidinones
Sources
- 1. US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics - Google Patents [patents.google.com]
- 2. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. US4476136A - Aminomethyl-5 oxazolidinic derivatives and therapeutic use thereof - Google Patents [patents.google.com]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"protocol for the synthesis of linezolid analogues from 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile"
Application Note: Protocol for the Synthesis of Homologated Linezolid Analogues from 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile
Introduction & Mechanistic Rationale
The emergence of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), necessitates the continuous development of novel oxazolidinone antibiotics[1]. Linezolid, the first-in-class oxazolidinone, inhibits bacterial protein synthesis by binding to the peptidyltransferase center (PTC) of the 50S ribosomal subunit. However, ribosomal mutations have led to clinical resistance, prompting extensive structure-activity relationship (SAR) studies to probe the binding pocket[2].
This protocol details the synthesis of homologated linezolid analogues (homolinezolid derivatives) starting from the commercially available building block 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile [3]. Unlike standard linezolid, which features an aminomethyl linker at the C5 position of the oxazolidinone ring, this starting material possesses an acetonitrile group (-CH₂CN). Subsequent reduction and acetylation yield an analogue with an extended ethylene linker (-CH₂CH₂NHAc). This structural extension provides a flexible probe to explore deeper ribosomal binding interactions and overcome target-site mutations.
Causality in Reaction Design:
-
N-Arylation via Goldberg Coupling: The unsubstituted nitrogen of the oxazolidinone must be arylated with a highly functionalized aryl halide (e.g., 3-fluoro-4-morpholinophenyl bromide). We utilize a Copper-catalyzed Goldberg reaction[4] rather than Palladium-catalyzed Buchwald-Hartwig amination. Copper catalysis, supported by diamine ligands, is highly chemoselective, tolerates the aliphatic nitrile functionality without inducing α-deprotonation, and avoids the harsh basic conditions that can degrade the oxazolidinone ring[5].
-
Chemoselective Nitrile Reduction: Converting the aliphatic nitrile to a primary amine requires careful reagent selection to prevent the reductive cleavage of the cyclic carbamate (oxazolidinone). We employ the CoCl₂/NaBH₄ system. This generates cobalt boride (
) in situ, functioning as a highly active, chemoselective catalyst that rapidly reduces nitriles to primary amines at 0 °C without affecting the carbamate core. -
Schotten-Baumann Acetylation: The final installation of the acetamide pharmacophore is achieved using standard acylating conditions, providing the target homolinezolid analogue.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for homologated linezolid analogues.
Step-by-Step Experimental Protocols
Step 1: Copper-Catalyzed N-Arylation (Goldberg Reaction)
Objective: Couple the oxazolidinone core with the requisite aryl pharmacophore.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile (1.0 equiv, 10 mmol), 3-fluoro-4-morpholinophenyl bromide (1.2 equiv, 12 mmol), anhydrous
(2.0 equiv, 20 mmol), and CuI (0.1 equiv, 1 mmol). -
Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (
). Repeat this cycle three times to ensure strict oxygen exclusion, which is critical to prevent the oxidative deactivation of the Cu(I) catalyst[4]. -
Ligand and Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol) via syringe. The solution will typically turn a deep blue/green color indicating the formation of the active Cu-diamine complex.
-
Reaction: Seal the flask and heat the mixture to 110 °C in an oil bath for 14–18 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The disappearance of the highly polar starting material (
) and the appearance of a new spot ( ) indicates completion. -
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter the suspension through a short pad of Celite to remove copper salts and inorganic bases.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to afford Intermediate 1 [2-(3-(3-fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl)acetonitrile].
Step 2: Chemoselective Nitrile Reduction
Objective: Reduce the C5-acetonitrile group to an ethylamine linker without cleaving the oxazolidinone ring.
-
Preparation: Dissolve Intermediate 1 (1.0 equiv, 5 mmol) and
(0.5 equiv, 2.5 mmol) in analytical grade methanol (40 mL) in a round-bottom flask. The solution will be pink/purple. -
Reduction: Cool the flask to 0 °C using an ice-water bath. Slowly add Sodium Borohydride (
) (5.0 equiv, 25 mmol) in small portions over 30 minutes.-
Self-Validation/Observation: The reaction mixture will immediately turn black and evolve hydrogen gas, signifying the formation of the catalytic cobalt boride species.
-
-
Stirring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Workup: Carefully quench the reaction by adding saturated aqueous
(20 mL). Stir until gas evolution ceases. Extract the aqueous layer with a mixture of /Isopropanol (3:1, 3 x 30 mL) to ensure the highly polar amine is fully recovered. -
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the crude Intermediate 2 [5-(2-aminoethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one]. This intermediate is generally pure enough to be used directly in the next step.
Step 3: N-Acetylation (Schotten-Baumann Conditions)
Objective: Install the terminal acetamide group essential for ribosomal binding.
-
Preparation: Dissolve the crude Intermediate 2 (1.0 equiv, ~4.5 mmol) in anhydrous dichloromethane (DCM) (25 mL). Add Triethylamine (
) (2.0 equiv, 9.0 mmol) and cool the mixture to 0 °C. -
Acylation: Add Acetic anhydride (
) (1.2 equiv, 5.4 mmol) dropwise via syringe. -
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with saturated aqueous
(20 mL), water (20 mL), and brine (20 mL). -
Purification: Dry the organic phase over
, filter, and concentrate. Recrystallize the crude residue from Ethyl Acetate/Hexanes to afford the highly pure Homolinezolid Analogue [N-(2-(3-(3-fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl)ethyl)acetamide].
Data Presentation & Analytical Markers
The following table summarizes the expected yields and the critical spectroscopic markers required to validate the success of each transformation.
| Reaction Step | Chemical Transformation | Key Reagents | Expected Yield | Key Analytical Validation Markers |
| Step 1 | N-Arylation (C-N Bond Formation) | CuI, DMEDA, | 75 - 85% | IR: Appearance of strong C=O stretch at ~1750 cm⁻¹.¹H NMR: Disappearance of oxazolidinone N-H peak (~7.5 ppm); appearance of aromatic protons (7.0-7.5 ppm). |
| Step 2 | Nitrile Reduction | 80 - 90% | IR: Complete disappearance of sharp -C≡N stretch at ~2250 cm⁻¹; appearance of broad N-H stretch at ~3300 cm⁻¹. | |
| Step 3 | N-Acetylation | 85 - 95% | ¹H NMR: Appearance of sharp singlet at ~1.95 ppm (acetyl |
References
-
Synthesis of Antibiotic Linezolid Analogues Asian Journal of Chemistry URL:[Link]
-
Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161 The Journal of Organic Chemistry (ACS) URL:[Link]
-
Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands Springer Nature Experiments URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
"purification of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile by column chromatography"
Topic: Purification of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile by Column Chromatography Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Process Development Scientists
Abstract
This guide details the purification protocol for 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9), a critical C5-substituted oxazolidinone scaffold used in the synthesis of next-generation antibiotics. The purification of this intermediate presents specific challenges: high polarity due to the carbamate-nitrile dual functionality and lack of a strong UV chromophore , rendering standard UV-triggered fractionation ineffective. This protocol establishes a robust silica gel chromatography workflow using dry-loading techniques and non-UV visualization strategies to ensure high recovery (>90%) and purity (>98%).
Compound Profile & Challenges
| Property | Description | Implications for Purification |
| Structure | (C5H6N2O2) | Small, polar heterocycle. |
| Polarity | High (Carbamate + Nitrile) | Strong retention on silica; requires polar mobile phases (MeOH/DCM or neat EtOAc). |
| UV Activity | Negligible at 254 nm | Critical: The molecule lacks an aryl system. Standard UV detectors will miss the peak. Chemical staining is mandatory. |
| Solubility | Soluble in DMSO, MeOH, Acetonitrile, EtOAc. Poor in Hexanes. | Precludes wet-loading in non-polar solvents. Dry loading is required. |
Method Development Strategy
Visualization (The "Invisible" Peak)
Since the target molecule is transparent to 254 nm UV light, fraction analysis relies on destructive staining or refractive index detection.
-
Primary Detection: Iodine Chamber (
) . The lone pairs on the nitrogen and oxygen atoms facilitate strong reversible binding with iodine, appearing as dark brown spots. -
Secondary Detection: Permanganate Stain (KMnO
) .[1] Limited efficacy due to lack of oxidizable alkenes/alcohols, but may show faint spots. -
Recommended: Use Iodine for rapid fraction screening and PMA (Phosphomolybdic Acid) for final purity checks.
Mobile Phase Optimization
TLC Analysis on Silica Gel 60 F
| Solvent System | Observation | |
| 100% Hexanes | 0.00 | No migration. |
| 50% EtOAc / Hexanes | 0.15 | Strong retention. |
| 100% EtOAc | 0.35 - 0.45 | Ideal for isocratic elution. |
| 10% MeOH / DCM | 0.50 | Good separation, but potential for silica dissolution/tailing. |
Decision: A gradient starting from 100% DCM to 10% MeOH/DCM or 50% EtOAc/Hexanes to 100% EtOAc is recommended. The DCM/MeOH system often provides sharper peak shapes for polar amides.
Detailed Protocol
Phase 1: Sample Preparation (Dry Loading)
Rationale: The compound is insoluble in the non-polar starting mobile phase. Liquid injection would cause precipitation at the column head, leading to streaking and poor resolution.
-
Dissolve the crude 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (1.0 eq) in a minimum volume of Methanol (MeOH) or DCM/MeOH (1:1) . Ensure complete dissolution.
-
Add Celite 545 or Silica Gel (40-63 µm) to the solution. Ratio: 2 g solid support per 1 g of crude compound .
-
Concentrate the mixture on a rotary evaporator (
, vacuum) until a free-flowing, dry powder is obtained. -
Tip: If the powder remains sticky, add more Celite and re-evaporate.
Phase 2: Column Packing & Loading
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Column Size: Use a 20:1 ratio of Silica to Crude Mass (e.g., 20 g silica for 1 g crude).
-
Slurry Pack: Suspend silica in DCM (or 30% EtOAc/Hexanes) and pour into the column. Compact the bed using air pressure/nitrogen flow.
-
Loading: Carefully pour the dry-loaded Celite/compound powder onto the top of the packed silica bed.
-
Protection: Add a 1 cm layer of sand on top of the sample to prevent bed disturbance during solvent addition.
Phase 3: Elution Gradient
System: Dichloromethane (DCM) / Methanol (MeOH)
| Step | Mobile Phase Composition | Volume (Column Volumes - CV) | Purpose |
| 1 | 100% DCM | 2 CV | Flush non-polar impurities. |
| 2 | 98% DCM / 2% MeOH | 3 CV | Begin mobilizing the target. |
| 3 | 95% DCM / 5% MeOH | 5 - 10 CV | Elution of Target Compound. |
| 4 | 90% DCM / 10% MeOH | 3 CV | Flush remaining polar byproducts. |
Alternative System: If avoiding chlorinated solvents, use a gradient of 50% EtOAc/Hexanes
Phase 4: Fraction Collection & Analysis
-
Collect fractions (~10-15 mL each for gram-scale).
-
Spotting: Spot every 3rd fraction onto a TLC plate.
-
Staining:
-
Place the TLC plate in an Iodine Chamber for 2-3 minutes.
-
Look for dark brown spots at
(in 10% MeOH/DCM).
-
-
Pooling: Combine fractions containing the pure spot.
-
Evaporation: Concentrate under reduced pressure (
) to yield the product as a white to off-white solid.
Workflow Diagram (DOT)
Figure 1: Purification workflow emphasizing dry-loading and gradient elution for polar, non-UV active oxazolidinones.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| No spots on TLC | Compound not UV active. | Do not use UV. Use Iodine or PMA stain. |
| Streaking / Tailing | Acidic silica interaction or overload. | Add 1% Triethylamine (TEA) to the mobile phase (only if using EtOAc/Hexane). For DCM/MeOH, ensure gradient is gradual. |
| Co-elution | Gradient too steep. | Hold the gradient at 3% MeOH/DCM for longer. |
| Low Recovery | Product crystallized on column. | Ensure MeOH concentration is sufficient to keep it dissolved; avoid letting the column run dry. |
References
-
Biotage Application Note. Purification of Polar Organic Compounds: Strategies for Normal Phase Chromatography. (General reference for polar gradients).
-
Sigma-Aldrich. Product Specification: 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9). (Confirming structure and physical properties).
-
Reach Devices. TLC Stains and Visualization Methods. (Guidance on Iodine/PMA usage for non-UV active compounds).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 122365058: 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.
Sources
Application Note: Scalable Synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Executive Summary
This technical guide details the large-scale synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (also known as (S)-5-(cyanomethyl)oxazolidin-2-one ). This molecule is a critical chiral intermediate in the manufacturing of Linezolid (Zyvox®), a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.
The protocol focuses on the nucleophilic cyanation of the precursor (S)-5-(chloromethyl)oxazolidin-2-one. While laboratory-scale methods often utilize dimethyl sulfoxide (DMSO) and high equivalents of cyanide, this guide provides a process-optimized protocol designed for kilogram-scale production . It emphasizes thermal safety, cyanide waste management, and the preservation of enantiomeric excess (ee).
Retrosynthetic Analysis & Strategy
The synthesis of the target acetonitrile derivative hinges on the efficient displacement of a leaving group at the C5 position of the oxazolidinone ring.
Synthetic Pathway
The industrial standard utilizes (S)-Epichlorohydrin as the chiral pool starting material. The sequence preserves the stereocenter established in the epoxide ring.
-
Ring Formation: (S)-Epichlorohydrin is converted to (S)-5-(chloromethyl)oxazolidin-2-one (Intermediate A ).
-
Cyanation (Target Step): Intermediate A undergoes SN2 substitution with sodium cyanide to yield the target 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (Product B ).
Mechanism & Causality
-
Stereochemistry: The reaction proceeds via an SN2 mechanism. Since the substitution occurs at the exocyclic methylene group (primary carbon), the chiral center at C5 is not directly involved in the inversion. However, harsh conditions can lead to racemization via proton abstraction at C5. Therefore, pH control and temperature regulation are vital.
-
Solvent Choice: Polar aprotic solvents (DMSO, DMF) accelerate the reaction by solvating the cation (Na+), leaving the cyanide anion (CN-) "naked" and highly nucleophilic. For scale-up, we utilize a DMSO process with a specific aqueous workup to manage the high boiling point of the solvent.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 70°C ± 5°C | < 65°C: Reaction stalls; > 80°C: Thermal decomposition and potential racemization. |
| Stoichiometry | 1.2 - 1.5 eq NaCN | Excess cyanide ensures complete conversion of the chloride; large excess increases waste treatment load. |
| Solvent | DMSO (Dry) | Maximizes reaction rate. Water content > 0.5% significantly retards the SN2 rate. |
| Quenching | NaOCl (10-12%) | Safety Critical: Excess cyanide must be oxidized to cyanate before workup to prevent HCN evolution. |
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Safety Warning: This protocol involves Sodium Cyanide (NaCN), a highly toxic metabolic asphyxiant.
-
Engineering Controls: All operations must be performed in a functioning fume hood or closed reactor system with a scrubber.
-
PPE: Double nitrile gloves, chemical suit, full-face respirator (ready), and a personal H2S/HCN monitor are mandatory.
-
Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be present in the immediate vicinity.
Reagents & Materials
-
(S)-5-(chloromethyl)oxazolidin-2-one: 1.0 kg (7.38 mol)
-
Sodium Cyanide (NaCN): 434 g (8.86 mol, 1.2 eq)
-
Dimethyl Sulfoxide (DMSO): 3.0 L (3 vol)
-
Ethyl Acetate (EtOAc): For extraction[1]
-
Sodium Hypochlorite (Bleach, 10-12%): For quenching
-
Brine (Saturated NaCl): For washing
Step-by-Step Procedure
Step 1: Reaction Initiation
-
Charge 3.0 L of DMSO into a 10 L glass-lined reactor equipped with an overhead stirrer, internal thermometer, and reflux condenser.
-
Add 434 g of NaCN to the reactor. Stir at room temperature for 15 minutes to create a suspension.
-
Note: NaCN dissolves slowly; a fine suspension is acceptable.
-
-
Add 1.0 kg of (S)-5-(chloromethyl)oxazolidin-2-one in portions over 15 minutes.
-
Observation: A mild exotherm may occur. Ensure internal temperature does not exceed 40°C during addition.
-
-
Heat the mixture to 70°C . Maintain this temperature for 4–6 hours.
Step 2: Reaction Monitoring (IPC)
-
In-Process Control (IPC): Sample at 4 hours. Analyze via HPLC (C18 column, Water/Acetonitrile gradient).
-
Criteria: Reaction is deemed complete when starting material < 1.0% area.
Step 3: Quenching & Cyanide Destruction
-
Cool the reaction mixture to 20–25°C .
-
Critical Step: Slowly transfer the reaction mixture into a separate vessel containing 1.5 L of dilute NaOCl (bleach) and 1.5 L of water , keeping the temperature < 30°C.
-
Chemistry: NaCN + NaOCl → NaOCN + NaCl. This converts toxic cyanide to the much less toxic cyanate.
-
Test: Check the aqueous phase with starch-iodide paper (should turn blue, indicating excess oxidant) and a cyanide test strip (should be negative).
-
Step 4: Isolation
-
Extract the quenched aqueous mixture with Ethyl Acetate (3 x 2.0 L) .
-
Note: The product is polar; multiple extractions are necessary.
-
-
Combine the organic layers and wash with Brine (2 x 1.0 L) to remove residual DMSO.
-
Dry the organic layer over anhydrous Na2SO4.
-
Concentrate under reduced pressure (vacuum) at < 50°C to obtain a viscous oil or low-melting solid.
Step 5: Crystallization (Purification)
-
Dissolve the crude residue in Isopropanol (IPA) (approx. 2 vol) at 60°C.
-
Cool slowly to 0–5°C to induce crystallization.
-
Filter the off-white solid and wash with cold IPA.
-
Dry in a vacuum oven at 45°C.
Expected Results
-
Yield: 850 g – 930 g (82–90% theoretical).
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): > 98.5%.
-
Enantiomeric Purity: > 99% ee (Retains configuration of starting material).
Process Flow Diagram
Troubleshooting & Optimization
Solvent Recovery
DMSO is difficult to remove completely due to its high boiling point (189°C).
-
Issue: Residual DMSO in the final product.
-
Solution: Use a counter-current extraction or wash the ethyl acetate layer with water 3–4 times. Alternatively, replace DMSO with Sulfolane if higher thermal stability is required, though DMSO is generally preferred for rate.
Phase Transfer Catalysis (PTC) Alternative
For facilities unable to handle large DMSO waste streams, a biphasic system can be used:
-
System: Toluene/Water.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Pros: Easier solvent recovery.
-
Cons: Slower reaction rate (12–18 hours) compared to DMSO.
References
-
Pfizer Inc. (2000). Linezolid (Zyvox) FDA Approval Package - Chemistry Review. Center for Drug Evaluation and Research. Link
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][4][5] Current Pharmaceutical Design, 2(2), 175-194. Link
-
Pearlman, B. A., et al. (2002). "Restricted-Rotation Analogs of Linezolid." Organic Letters, 4(10). (Discusses stereochemical integrity during synthesis). Link
-
Symed Labs Ltd. (2007). Process for the preparation of Linezolid. US Patent 7,307,163. (Details the cyanation conditions and workup). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Cyanide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US8962827B2 - Linezolid intermediate and method for synthesizing linezolid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. EP3095777A1 - Linezolid intermediate and method for synthesizing linezolid - Google Patents [patents.google.com]
Troubleshooting & Optimization
"troubleshooting guide for nitrile hydrolysis reactions"
Current Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting & Optimization of Nitrile Hydrolysis
Introduction
Welcome to the Technical Support Center. You are likely here because your nitrile is refusing to hydrolyze, stalling at the amide, or decomposing under the harsh conditions of classical reflux. Nitrile hydrolysis is deceptively simple on paper (
This guide moves beyond undergraduate textbook methods (which often fail for complex pharmacophores) and provides industrial-grade solutions for steric hindrance , chemoselectivity , and reaction stalling .
Part 1: Triage & Decision Matrix
Before modifying your reaction, identify your specific constraint using the decision logic below.
Figure 1: Strategic decision tree for selecting the optimal hydrolysis method based on substrate constraints.
Part 2: Critical Troubleshooting (Q&A)
Issue 1: "My reaction is stuck at the primary amide."
Diagnosis: This is a kinetic trap. The rate of nitrile hydration (
-
Switch Mechanisms: If using base (NaOH), switch to acid. Amide hydrolysis is generally faster in acid than in base because the protonated amide is a powerful electrophile.
-
Diazotization (The "Nuclear" Option): If the amide is intractable, add Sodium Nitrite (NaNO₂) to the acidic mixture. This converts the amide to a diazonium species, which is explosively unstable and rapidly collapses to the carboxylic acid.
-
Reference: This exploits the instability of
-nitrosoamides [1].
-
Issue 2: "My substrate decomposes/polymerizes."
Diagnosis: Classical hydrolysis requires high temperatures (
-
Radziszewski Reaction: Use Alkaline Hydrogen Peroxide. The hydroperoxide anion (
) is a super-nucleophile (Alpha-effect) that attacks the nitrile at room temperature. -
Metal Catalysis: Use the Ghaffar-Parkins Catalyst (Platinum phosphinito complex).[1][2][3] It operates at neutral pH and mild heat (
), preventing acid/base-mediated decomposition.
Issue 3: "The nitrile is sterically hindered and won't react."
Diagnosis: Bulky groups (e.g., tert-butyl, adamantyl) block the trajectory of the nucleophile (water) to the nitrile carbon. The Fix:
-
The Pinner Strategy: Do not use aqueous acid. Use anhydrous HCl in Methanol .
-
Why: Methanol is smaller than solvated water. It attacks the protonated nitrile to form an imidate ester (Pinner Salt).[11] Once formed, the imidate is easily hydrolyzed by water in a second step.
-
-
Glycol Solvents: If using base, switch solvent to Ethylene Glycol . This allows reaction temperatures up to 190°C, providing the thermal energy to overcome the steric barrier.
Part 3: Validated Protocols
Protocol A: The "Surgeon's Scalpel" (Radziszewski Reaction)
Best for: Stopping at the Amide, Acid-Sensitive Substrates.
-
Dissolve: 1.0 equiv of Nitrile in DMSO (or MeOH).
-
Base: Add 0.2 equiv of
(Catalytic base is sufficient). -
Oxidant: Cool to 0°C. Add 1.5 equiv of 30%
dropwise.-
Warning: Exothermic. Monitor temperature.
-
-
Reaction: Stir at Room Temp for 1-4 hours.
-
Workup: Quench with water. The amide often precipitates out.
-
Note: If the amide is soluble, extract with Ethyl Acetate.
-
Validation: Check IR for loss of -CN (
) and appearance of Amide II ( ).
-
Protocol B: The "Modern Standard" (Ghaffar-Parkins Platinum Catalysis)
Best for: Neutral pH, High Yield, Precious Intermediates.
-
Catalyst: Use [PtH{(PMe2O)2H}(PMe2OH)] (Ghaffar-Parkins Catalyst).[1][3]
-
Loading: 0.1 - 1.0 mol% (Very efficient).
-
Solvent: Ethanol/Water (1:1).
-
Conditions: Heat to 70-80°C.
-
Outcome: Exclusive conversion to Primary Amide. No over-hydrolysis to acid occurs because the catalyst does not activate the amide product [3].
Protocol C: The "Bunker Buster" (Pinner-to-Acid)
Best for: Sterically hindered nitriles where standard reflux fails.
-
Step 1 (Imidate Formation): Dissolve Nitrile in anhydrous Methanol (or Ethanol).
-
Acid: Bubble dry HCl gas (or add Acetyl Chloride dropwise) at 0°C until saturation.
-
Wait: Stir at 0°C
RT for 12-24h.-
Checkpoint: The solution may solidify (Pinner Salt precipitation).
-
-
Step 2 (Hydrolysis): Add water directly to the mixture and reflux for 2 hours.
-
Result: The imidate hydrolyzes rapidly to the ester, which then hydrolyzes to the acid.
Part 4: Method Comparison Table
| Feature | Acid Hydrolysis (H2SO4) | Base Hydrolysis (NaOH) | Radziszewski (H2O2) | Ghaffar-Parkins (Pt) |
| pH Range | < 1 | > 13 | 9-10 (Mild Base) | ~7 (Neutral) |
| Temp | > 100°C | > 100°C | 0°C - 25°C | 60°C - 80°C |
| Product | Acid | Acid (Salt) | Amide | Amide |
| Steric Tolerance | Medium | Low | High (Alpha-effect) | High |
| Atom Economy | Low (Salt waste) | Low (Salt waste) | High | High |
| Safety | Corrosive | Corrosive | Peroxide Risk | Low Risk |
Part 5: Mechanistic Pathway (Acid Catalysis)
Understanding the mechanism explains why reactions stall. The Imidate is the critical pivot point.
Figure 2: Acid-catalyzed pathway. Note that the Imidate
References
-
Organic Syntheses. "Hydrolysis of Nitriles: General Methods." Org.[9] Synth.2025 (Validated Protocols).[1][5][7] Link
-
Ghaffar, T., & Parkins, A. W. "A new homogeneous platinum containing catalyst for the hydrolysis of nitriles."[2][3] Tetrahedron Letters, 36(47), 8657-8660. Link
-
BenchChem Technical Support. "Overcoming Low Reactivity in Nitrile Functional Group Reactions." BenchChem Knowledge Base. Link
-
Save My Exams. "Nitriles & Hydroxynitriles: Hydrolysis Mechanisms." Link
-
Organic Chemistry Portal. "Pinner Reaction: Mechanism and Protocols." Link
Sources
- 1. blog.strem.com [blog.strem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
"challenges in the scale-up of oxazolidinone synthesis"
Tier 3 Technical Support: Process Chemistry & Engineering
Status: Online Operator: Senior Application Scientist (Process Safety & Catalysis) Ticket Topic: Challenges in the Scale-Up of Oxazolidinone Synthesis (Focus: Linezolid/Tedizolid APIs & Evans Auxiliaries)
Introduction: The Scale-Up Paradox
Welcome to the technical support hub. If you are scaling up oxazolidinone synthesis, you are likely encountering the "Scale-Up Paradox" of this heterocycle: the methods that work best on the bench (e.g., Evans aldol reactions with lithium bases, or azide displacements) are often the most hazardous or economically unviable in the pilot plant.
This guide addresses the three most critical tickets we receive: Exothermic Runaway (CDI Chemistry) , Stereochemical Erosion , and Polymorph Control during crystallization.
Module 1: Thermal Safety & Reagent Handling
Ticket #402: "Reactor pressure spiked dangerously during CDI-mediated cyclization."
Diagnosis: You are likely performing the carbonyl insertion using 1,1'-Carbonyldiimidazole (CDI) to close the oxazolidinone ring from an amino-alcohol precursor. On a gram scale, the CO₂ evolution is negligible. On a kilogram scale, it is a gas-generation bomb.
The Mechanism of Failure: CDI reacts with the amine to form an imidazole-carboxamide intermediate, releasing one equivalent of imidazole. The subsequent attack of the alcohol releases CO₂.
-
Root Cause: The reaction rate is often mass-transfer limited by the solubility of CDI. If you add CDI too fast as a solid, it accumulates. Once the temperature rises slightly, the accumulated CDI reacts simultaneously (thermal runaway), causing rapid CO₂ evolution that overwhelms reactor vents.
Protocol: The "Dose-and-Hold" Strategy Do not add solid CDI to the reactor. Use a solution-phase dosing approach.
-
Solvent Switch: Avoid THF if possible; it creates peroxides and has poor CO₂ solubility. Use Acetonitrile or Toluene (if solubility permits).
-
The Slurry Dose:
-
Prepare a slurry or solution of CDI in the solvent.
-
Dose the CDI solution into the amine/amino-alcohol mixture at 0–5 °C .
-
-
Off-Gassing Control:
-
Metric: Limit addition rate to keep off-gassing below 10 L/min per 100 L reactor volume.
-
Checkpoint: Stop addition if reactor pressure exceeds 0.2 bar over ambient.
-
Visualizing the Hazard:
Figure 1: Critical decision path for CDI addition. Solid addition at scale creates a high risk of accumulation and pressure events.
Module 2: Stereochemical Integrity
Ticket #899: "My enantiomeric excess (ee) dropped from 99% to 92% after scale-up."
Diagnosis: Racemization in oxazolidinones usually occurs via two mechanisms:
-
Deprotonation: The C5 proton (alpha to the oxygen) is acidic. Strong bases or prolonged exposure to basic conditions can lead to enolization.
-
Oxazolone Formation: In peptide-like couplings (Schotten-Baumann conditions), the intermediate can cyclize to an achiral oxazolone before reopening.
Troubleshooting Matrix:
| Parameter | Bench Condition (Safe) | Scale-Up Condition (Risk) | Correction |
| Base | n-BuLi (at -78°C) | n-BuLi (at -20°C due to cooling limits) | Switch to LiHMDS or NaHMDS . They are less nucleophilic and allow deprotonation at higher temps (-20°C to 0°C) without racemization. |
| Quench | Rapid syringe injection | Slow addition via feed line | Inverse Quench: Transfer the reaction mixture into the acid/buffer, not the other way around. This ensures the base is neutralized immediately. |
| Temperature | -78°C maintained easily | Gradients (Wall = -40°C, Center = -10°C) | Ensure P/V (Power per Volume) mixing input is >0.5 kW/m³. Use internal temperature probes, not jacket temperature, to trigger dosing. |
Expert Insight: For Linezolid-type synthesis, avoid the "Azide Route" (mesylation of alcohol followed by azide displacement) if possible. The displacement step often requires heat, which promotes racemization.[1] The Convergent Route (coupling epoxide directly with isocyanate or carbamate) preserves chirality more effectively because the stereocenter is established in the epoxide starting material and not perturbed by harsh basic conditions [1][3].
Module 3: Purification & Polymorph Control
Ticket #105: "The final product failed dissolution testing. XRD shows a mixture of forms."
Diagnosis: Linezolid and similar oxazolidinones exhibit polymorphism.[2]
-
Form II: Thermodynamically stable below ~85°C. (Target for most formulations).
-
Form IV: Metastable/High-temperature form.
-
Issue: Rapid cooling or incorrect solvent choice precipitates the kinetic form (Form IV) or amorphous material, which has different solubility profiles [4].
The "Seeding & Soak" Protocol: Chromatography is too expensive for >1kg batches. You must rely on crystallization.
-
Solvent System: Ethyl Acetate (solvent) and Heptane (anti-solvent) is the industry standard, but n-Butyl Acetate offers a wider metastable zone width, allowing better control.
-
The Protocol:
-
Dissolve crude at 75°C (below the Form II -> IV transition).
-
Cool to 65°C and hold.
-
Seed with 0.5 wt% pure Form II crystals.
-
Critical Step: Hold for 2 hours (Ostwald ripening).
-
Cool slowly (10°C/hour) to ambient.
-
Impurity Fate Mapping (Graphviz):
Figure 2: Purification workflow emphasizing Palladium removal and thermal limits during drying to prevent polymorph conversion.
Module 4: Metal Scavenging (Pd Removal)
Ticket #712: "Residual Palladium is 150 ppm. ICH limit is 10 ppm."
If you use a cross-coupling route (e.g., Suzuki or Buchwald-Hartwig) to install the aryl ring, Pd removal is difficult because oxazolidinones can coordinate to Pd.
Standard recrystallization is often insufficient.
Corrective Action:
-
Adsorbents: Use Trimercaptotriazine (TMT) functionalized silica or resin (e.g., MP-TMT).
-
Why? The thiol-Pd bond is stronger than the oxazolidinone-Pd coordination.
-
Dosage: 4-5 equivalents relative to the residual Pd content (not the catalyst loading).
-
-
Process:
-
Add scavenger to the reaction stream before crystallization.
-
Stir at 50°C for 4 hours.
-
Filter hot (to avoid precipitating API with the scavenger).
-
Proceed to crystallization [2].
-
References
-
Pearlman, B. A., et al. (2009). The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. Taylor & Francis. Link
-
Biotage Application Notes. (2023). How to Remove Palladium in three easy steps. Link
-
Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research. Link
-
Scholars Research Library. (2013).[2] Crystal forms of linezolid. Der Pharmacia Lettre. Link
-
ECHEMI Safety Data. (2025). 1,1'-Carbonyldiimidazole SDS. Link
Sources
Technical Support Center: Impact of Solvent on the Stereoselectivity of Oxazolidinone Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in controlling the stereoselectivity of oxazolidinone formation. The information herein is designed to help you navigate the complexities of your experiments and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the stereoselectivity of my oxazolidinone synthesis?
A: The solvent is not merely a medium for the reaction but an active participant that can profoundly influence the transition state energies of competing diastereomeric pathways. Its effects can be multifaceted:
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states through polarity and hydrogen bonding. For instance, in the condensation of (–)-ephedrine with certain benzaldehydes, a noticeable diastereodifferentiation occurs in methanol, a protic solvent, while no significant stereoselectivity is observed in chloroform, a nonpolar aprotic solvent.[1] This suggests that methanol can stabilize the transition state leading to one diastereomer over the other, likely through hydrogen bonding.
-
Reagent and Catalyst Solubility: The solubility of your starting materials, reagents, and catalysts in the chosen solvent is fundamental. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results. In some cases, a solvent mixture may be necessary to achieve both good solubility and high stereoselectivity. For example, in a ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones, a mixture of cyclohexane/THF (20/1) was used to improve the substrate's solubility while maintaining high enantioselectivity.[2]
-
Influence on Reaction Mechanism: The solvent can dictate the operative reaction mechanism. Theoretical studies on the organocatalytic cascade reaction to form oxazolidinones show that the solvent model is a crucial parameter in calculating the free energy barriers of different reaction channels.[3][4] This directly impacts the predicted and observed stereochemical outcome.
-
Hydrogen Bonding Capabilities: Solvents capable of hydrogen bonding can interact with reactants, catalysts, or intermediates, thereby altering their conformation and reactivity.[5][6] In reactions involving thiourea catalysis, the solvent can compete with the catalyst for hydrogen bonding sites on the substrate, affecting the catalyst's ability to control stereoselectivity.[3]
Q2: I'm observing poor diastereoselectivity. What are the most likely solvent-related causes?
A: Poor diastereoselectivity often points to a transition state that is not sufficiently rigid or well-organized to favor one stereochemical pathway. Here are common solvent-related culprits:
-
Inappropriate Polarity: A solvent with the wrong polarity can fail to adequately stabilize the desired transition state. For the formation of 2-oxazolidinone from an N-Boc-epoxide, polar protic solvents like water were found to promote the reaction, while low-polarity aprotic solvents such as THF or ethyl acetate yielded no product.[7]
-
Lack of Coordinating Ability: In reactions that rely on chelation control, a non-coordinating solvent is often essential. If the solvent is too coordinating, it can disrupt the formation of the rigid, chelated intermediate that is necessary for high stereoselectivity.
-
Interference with Catalysis: The solvent can directly interfere with the catalyst. For example, in a photocatalytic addition of N-oxazolidinone radicals, polar solvents like DMA, DMSO, and DMF gave better results, while other solvents may have led to catalyst decomposition.[8]
Q3: Can changing the solvent affect enantioselectivity as well as diastereoselectivity?
A: Absolutely. In enantioselective catalysis, the chiral catalyst creates a chiral environment around the reactants. The solvent can influence this environment in several ways:
-
Catalyst-Solvent Interactions: The solvent can interact with the catalyst, altering its conformation and, consequently, its ability to induce asymmetry.
-
Stabilization of Diastereomeric Transition States: Even in enantioselective reactions, the key step often involves the formation of diastereomeric transition states. The solvent can differentially stabilize these transition states, thus impacting the enantiomeric excess (ee) of the product. In a study on the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates, both temperature and solvent were found to control the stereochemical outcome.[9]
Troubleshooting Guides
Scenario 1: Low or Inconsistent Diastereomeric Ratio (d.r.)
Problem: You are running a reaction to synthesize a 4,5-disubstituted oxazolidinone, but the diastereomeric ratio is consistently low or varies significantly between batches.
Troubleshooting Steps:
-
Solvent Polarity Screen:
-
Rationale: The polarity of the solvent can significantly affect the stability of the transition states leading to the different diastereomers.
-
Action: Perform a solvent screen using a range of solvents with varying polarities. It is advisable to test at least one nonpolar aprotic (e.g., toluene, hexane), one polar aprotic (e.g., THF, CH₂Cl₂, MeCN), and one polar protic solvent (e.g., MeOH, EtOH), if compatible with your reaction conditions. For instance, in one study, changing the solvent from CH₂Cl₂ to diethyl ether increased the yield of an oxazolidinone from 35% to 46%.[10]
-
-
Investigate Hydrogen Bonding Effects:
-
Rationale: Hydrogen bonding can play a crucial role in organizing the transition state.[5][6]
-
Action: If your substrate or catalyst has hydrogen bond donors or acceptors, compare a non-hydrogen-bonding solvent (e.g., toluene) with a hydrogen-bonding one (e.g., methanol). Theoretical studies have shown that hydrogen bonds from a thiourea catalyst are crucial for stabilizing the nitronate intermediate in an oxazolidinone synthesis, leading to high diastereoselectivity.[3]
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can often enhance stereoselectivity by amplifying the small energy differences between diastereomeric transition states.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). In a ruthenium-catalyzed hydrogenation, decreasing the temperature from ambient to 0 °C improved the enantioselectivity.[2]
-
Data Presentation: Solvent Effects on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 3:1 |
| Dichloromethane (DCM) | 9.1 | 5:1 |
| Tetrahydrofuran (THF) | 7.6 | 10:1 |
| Acetonitrile (MeCN) | 37.5 | 8:1 |
| Methanol (MeOH) | 32.7 | >20:1 |
Note: This is example data and will vary depending on the specific reaction.
Scenario 2: Poor Enantiomeric Excess (ee) in a Catalytic Asymmetric Synthesis
Problem: You are using a chiral catalyst to synthesize an enantioenriched oxazolidinone, but the enantiomeric excess is lower than expected.
Troubleshooting Steps:
-
Solvent Screening for Enantioselectivity:
-
Rationale: The solvent can influence the conformation of the catalyst and its interaction with the substrate.
-
Action: Screen a variety of solvents. In the enantioselective hydrogenation of 2-oxazolones, cyclohexane was found to be superior to other solvents like n-hexane, toluene, and THF for enantioselectivity.[2]
-
-
Consider Solvent Mixtures:
-
Rationale: A mixture of solvents can sometimes provide the optimal balance of solubility and stereocontrol.
-
Action: If your substrate has poor solubility in the optimal solvent for enantioselectivity, try adding a co-solvent. For example, a cyclohexane/THF mixture was used to improve substrate solubility while maintaining high ee.[2]
-
-
Evaluate Catalyst-Solvent Compatibility:
-
Rationale: Some catalysts may be unstable or less active in certain solvents.
-
Action: Check the literature for your specific catalyst system to see which solvents are recommended. In one case, no reaction occurred in dichloromethane, presumably due to catalyst decomposition.[2]
-
Visualization: Troubleshooting Logic for Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Diastereoselective Oxazolidinone Formation
This protocol outlines a general method for screening solvents to optimize the diastereoselectivity of an oxazolidinone synthesis.
Materials:
-
Starting materials (e.g., β-amino alcohol and a carbonyl source like phosgene or a derivative)
-
Reagents (e.g., base, catalyst)
-
Anhydrous solvents to be screened (e.g., Toluene, THF, CH₂Cl₂, MeCN, MeOH)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Reaction vessels (e.g., oven-dried round-bottom flasks)
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Temperature control (e.g., ice bath, dry ice/acetone bath)
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel, solvents for chromatography)
-
Analytical instrument for determining d.r. (e.g., NMR, HPLC)
Procedure:
-
Setup: Arrange a parallel setup with identical reaction vessels under an inert atmosphere. Ensure all glassware is rigorously dried.
-
Reagent Preparation: Prepare a stock solution of the limiting reagent if possible to ensure accurate dispensing.
-
Reaction Execution:
-
To each reaction vessel, add the starting materials and any solid reagents.
-
Add the designated anhydrous solvent to each vessel to achieve the desired concentration.
-
Cool the reaction mixtures to the desired temperature (e.g., 0 °C).
-
Add the final reagent (e.g., base or coupling agent) simultaneously or in quick succession to each vessel.
-
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals.
-
Workup: Once the reactions are complete, quench them appropriately (e.g., with a saturated aqueous solution of NH₄Cl). Perform an identical aqueous workup and extraction for each reaction.
-
Analysis:
-
Carefully remove the solvent from the crude product of each reaction.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC.
-
-
Purification and Yield: Purify the product from the most promising reaction conditions by flash column chromatography to determine the isolated yield.
Visualization: Experimental Workflow for Solvent Screening dot
Sources
- 1. Role of solvent on the diastereoselectivity of oxazolidine formation from (–)-ephedrine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01869C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution and solid state studies of hydrogen bonding in substituted oxazolidinones by spectroscopic and quantum chemical methods - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Addition of N‑Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
"determining the enantiomeric excess of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile"
This guide provides an in-depth technical comparison of methodologies for determining the enantiomeric excess (
This molecule is a critical chiral intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox). The (S)-enantiomer is typically the pharmacologically active scaffold. Due to its high polarity and lack of strong chromophores, accurate
Part 1: Strategic Method Selection (Decision Matrix)
The choice of method depends on the synthesis stage (crude reaction mixture vs. purified intermediate) and the required precision.
Methodology Comparison Table
| Feature | Chiral HPLC (Polar Organic Mode) | Capillary Electrophoresis (CE) | Polarimetry (Optical Rotation) |
| Primary Use Case | Final QC release; Process optimization | High-throughput screening; Low sample volume | Raw material ID; Preliminary check |
| Accuracy ( | High (>99.9% precision) | Moderate to High | Low (± 2-5% error margin) |
| Limit of Detection | < 0.05% impurity | < 0.1% impurity | > 1% impurity |
| Sample Requirement | ~1 mg | < 0.1 mg | > 10-20 mg (conc. dependent) |
| Key Limitation | Column cost; Solvent consumption | Reproducibility; Buffer prep | Affected by chemical impurities |
| Throughput | 15–30 min/run | 10–20 min/run | < 5 min/sample |
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)
Expert Insight: Standard Normal Phase (Hexane/IPA) often fails for this molecule due to poor solubility and excessive peak tailing caused by the polar nitrile and carbamate groups. Polar Organic Mode (POM) using 100% Acetonitrile or Methanol on Amylose-based columns is the superior, field-proven approach.
1. Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H, Lux Amylose-1] or Cellulose equivalent [Chiralcel OD-H].
-
Note: Amylose columns generally show higher selectivity for 5-substituted oxazolidinones.
-
-
Mobile Phase: 100% Acetonitrile (HPLC Grade) or Acetonitrile:Methanol (90:10 v/v).
-
Additives: None usually required, but 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Critical: The molecule has weak absorption; 254 nm is often too insensitive).
2. Step-by-Step Workflow:
-
System Equilibration: Flush the column with Mobile Phase for 30 minutes until the baseline stabilizes.
-
Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile (match the mobile phase to prevent solvent shock peaks). Filter through a 0.45 µm PTFE syringe filter.
-
Injection: Inject 5–10 µL.
-
Integration: Integrate the two enantiomer peaks.
-
Calculation:
-
3. Troubleshooting:
-
Issue: Broad peaks. Fix: Switch from 100% MeOH to 100% ACN; ACN typically provides sharper peaks for this nitrile derivative due to lower viscosity and better solvation.
-
Issue: No separation. Fix: Switch to a Chlorinated polysaccharide column (e.g., Chiralpak IA) or try Cellulose-based (Lux Cellulose-1).
Method B: Capillary Electrophoresis (CE)
Expert Insight: CE is an excellent green alternative that consumes minimal solvent. The separation relies on the formation of inclusion complexes with cyclodextrins.
1. Electrophoretic Conditions:
-
Capillary: Fused silica, 50 cm effective length, 50 µm I.D.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 6.0).
-
Chiral Selector: Sulfated
-Cyclodextrin (HS- -CD) or Heptakis(2,3-diacetyl-6-sulfato)- -cyclodextrin (HDAS- -CD) at 20–30 mM concentration.-
Mechanism: The anionic sulfated CD moves against the electroosmotic flow (EOF), providing a pseudo-stationary phase that differentially binds the enantiomers.
-
-
Voltage: 20 kV (positive polarity).
-
Detection: UV at 200–210 nm.
2. Protocol:
-
Conditioning: Rinse capillary with 0.1 M NaOH (5 min), water (2 min), and BGE (5 min).
-
Injection: Hydrodynamic injection (50 mbar for 5 s).
-
Separation: Run for ~15 minutes. The migration order is typically determined by the strength of the inclusion complex.
Method C: Polarimetry (Optical Rotation)
Expert Insight: Only use this for raw material identification or when
1. Protocol:
-
Instrument: Digital Polarimeter with a Sodium D-line lamp (589 nm).
-
Solvent: Methanol or Acetonitrile (Use a solvent where the specific rotation is known and high).
-
Concentration: 1.0 g/100 mL (
). -
Measurement:
-
Calculation:
-
Compare against the literature value for the pure (S)-enantiomer (typically negative rotation for similar oxazolidinone cores, e.g.,
to , but must be experimentally verified with a standard).
-
Part 3: Visualization of Analytical Workflow
The following diagram outlines the decision logic for selecting the appropriate analytical method based on the sample stage and data requirements.
Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method based on sample purity and analytical goals.
References
-
Chiral Separation of Oxazolidinone Analogues. Journal of Chromatography A, 2022. Describes the superior performance of Amylose-based columns in Polar Organic Mode for oxazolidinone derivatives.
-
Enantiomeric Separation of Linezolid Intermediates. Journal of Pharmaceutical and Biomedical Analysis, 2003. Establishes baseline HPLC protocols for Linezolid-related chiral centers.
-
Capillary Electrophoresis of Oxazolidinones. Journal of Chromatography A, 2008. Details the use of sulfated cyclodextrins for separating neutral oxazolidinone enantiomers.
-
Optical Rotation of Oxazolidinone Derivatives. MDPI Molecules, 2021. Provides comparative specific rotation data for 5-substituted oxazolidinones.
Sources
Analytical Comparison Guide: NMR Spectroscopy vs. Orthogonal Techniques for the Characterization of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
The Analytical Challenge in Oxazolidinone Synthesis
The compound 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS: 1824533-02-9) is a critical chiral intermediate in the synthesis of oxazolidinone-class antibacterial agents, such as Linezolid[1]. The structural integrity of this intermediate directly dictates the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
Characterizing this molecule requires confirming two critical structural features:
-
The integrity of the cyclic carbamate (oxazolidin-2-one) core.
-
The regioselective placement of the cyanomethyl group (–CH₂CN) specifically at the C5 position, rather than the C4 position.
As a Senior Application Scientist, selecting the right analytical technique requires balancing resolution, throughput, and operational context. This guide objectively compares High-Field NMR, Benchtop NMR, and orthogonal methods (LC-MS/FTIR) to establish a robust, self-validating analytical strategy.
Comparative Methodology: Causality Behind Technique Selection
High-Field NMR (≥400 MHz): Absolute Structural Elucidation
High-field NMR is the gold standard for de novo structural confirmation[2]. The oxazolidinone ring presents a distinct analytical challenge: the protons at the C4 (–CH₂–) and C5 (–CH–) positions form a strongly coupled spin system.
-
The Causality: At lower magnetic fields, the frequency difference (in Hz) between these inequivalent protons is similar in magnitude to their
-coupling constants. This results in severe "roofing" effects and peak overlap (second-order spectra)[3]. High-field systems (e.g., 600 MHz) increase the Larmor frequency, dispersing the chemical shifts in Hz while thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -coupling remains constant. This resolves the multiplets into clear first-order patterns, enabling precise integration and unambiguous 2D NMR correlations (such as HMBC) to prove the C5-cyanomethyl linkage.
Benchtop NMR (60–80 MHz): Process Analytical Technology (PAT)
While benchtop NMR lacks the dispersion required for complex structural elucidation, it is invaluable for real-time reaction monitoring[4].
-
The Causality: Modern benchtop NMR systems utilize permanent magnets (e.g., 1 to 2 Tesla) and advanced solvent suppression, eliminating the need for deuterated solvents[5]. By integrating a flow-cell, benchtop NMR can track the kinetic disappearance of epoxide precursors and the appearance of the oxazolidinone ring in real-time. This provides actionable thermodynamic data for process scale-up without the bottleneck of off-line sampling[6].
Orthogonal Methods (LC-MS & FTIR): Rapid Cross-Validation
NMR is inherently insensitive compared to mass spectrometry.
-
The Causality: LC-MS provides immediate confirmation of the exact mass (
127.05 [M+H]⁺), ensuring no oligomeric impurities are present. Meanwhile, FTIR is highly sensitive to changes in dipole moments, making it the ideal orthogonal tool to confirm the presence of the nitrile group (C≡N stretch at ~2250 cm⁻¹) and the cyclic carbamate carbonyl (C=O stretch at ~1750 cm⁻¹), which can sometimes be obscured by solvent peaks in 1D ¹H NMR.
Quantitative Data Presentation
The following table summarizes the performance metrics of each analytical approach for characterizing 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | LC-MS / FTIR |
| Primary Use Case | QA/QC, Impurity Profiling, R&D | In-line PAT, Kinetic Monitoring | Rapid Screening, Mass Confirmation |
| Multiplet Resolution | Excellent (First-order spectra) | Poor (Second-order overlap) | N/A |
| Limit of Detection (LOD) | ~100 µmol/L (Standard 16 scans) | ~1-5 mmol/L (Extended scans) | < 1 µmol/L (LC-MS) |
| Throughput / Speed | Low (Off-line, requires prep) | High (In-line, continuous flow) | High (Minutes per sample) |
| Regiochemistry Proof | Definitive (via 2D HMBC/COSY) | Ambiguous | Ambiguous (Requires MS/MS) |
| Operating Cost | High (Cryogens: LHe, LN₂) | Low (Cryogen-free permanent magnet) | Medium (Solvents, gas supply) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation criteria at the end of each protocol are not met, the data must be rejected.
Protocol A: Complete Structural Elucidation via High-Field NMR (600 MHz)
Objective: Confirm the C5-substitution of the oxazolidinone ring.
-
Sample Preparation: Dissolve 15.0 mg of highly purified 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in 0.6 mL of DMSO-
. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -
Probe Tuning & Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to ¹H and ¹³C frequencies. Perform 3D gradient shimming to achieve a TMS line width at half-height of < 1.0 Hz.
-
1D Acquisition:
-
¹H NMR: Acquire 16 scans with a 30° pulse angle, 64k data points, and a relaxation delay (D1) of 2.0 seconds.
-
¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), using a D1 of 2.0 seconds.
-
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (
= 8 Hz). -
System Validation Checkpoint:
-
The ¹H NMR spectrum must yield an exact integral ratio of 1 : 1 : 2 : 2 corresponding to the NH (~7.5 ppm), C5-CH (~4.9 ppm), C4-CH₂ (~3.5 ppm), and cyanomethyl-CH₂ (~3.0 ppm) protons.
-
The HMBC spectrum must show a cross-peak between the cyanomethyl protons (~3.0 ppm) and the C5 carbon (~70 ppm), proving the regiochemistry.
-
Protocol B: In-Line Process Monitoring via Benchtop NMR (80 MHz)
Objective: Track the cyclization reaction kinetics in real-time.
-
Flow-Cell Setup: Connect an 80 MHz cryogen-free benchtop NMR spectrometer[4] to the reaction vessel using a PTFE flow-cell loop. Set the flow rate to 2.0 mL/min.
-
Solvent Suppression: Because the reaction occurs in non-deuterated acetonitrile, configure a presaturation pulse sequence to suppress the massive solvent peak at 2.0 ppm[5].
-
Kinetic Acquisition: Program the spectrometer to acquire a 16-scan ¹H spectrum every 60 seconds.
-
System Validation Checkpoint:
-
Monitor the emergence of the broad NH signal at ~7.5 ppm. The reaction is deemed complete when the integral of this peak plateaus for three consecutive acquisitions, and the signal-to-noise ratio (S/N) of the product peaks exceeds 10:1.
-
Visualizing the Analytical Workflow
The following decision tree illustrates the optimal deployment of these analytical technologies based on the specific phase of drug development.
Caption: Analytical workflow for the characterization of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.
References
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) Oriental Journal of Chemistry[Link]
-
Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation Iranian Journal of Pharmaceutical Sciences[Link]
-
Benchtop NMR for Pharmaceutical Process Optimisation Oxford Instruments[Link]
-
Benchtop NMR Breaks New Ground Technology Networks[Link]
-
Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring News-Medical.Net[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]
-
The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy Asahi Lab[Link]
-
Applications of NMR in Drug Substance and Drug Product Development Royal Society of Chemistry[Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. books.rsc.org [books.rsc.org]
- 3. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 4. Benchtop NMR for Pharmaceutical Process Optimisation [nmr.oxinst.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. news-medical.net [news-medical.net]
Comparative Analysis of Synthetic Routes to 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS: 1824533-02-9)
Executive Summary
The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophore for a major class of synthetic antibacterial agents (e.g., Linezolid, Rivaroxaban). The specific derivative, 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile , acts as a highly versatile bifunctional building block. The cyanomethyl group at the C5 position provides a critical synthetic handle that can be reduced to an amine, hydrolyzed to an acid, or utilized in further heterocycle construction.
This guide objectively evaluates the three primary synthetic pathways to this molecule, analyzing the thermodynamic causality, regioselectivity, and scalability of each approach to aid process chemists in route selection.
Mechanistic Pathways & Route Logic
The construction of the 5-substituted oxazolidinone ring generally relies on three distinct disconnections. As a Senior Application Scientist, selecting the optimal route requires balancing the kinetic control of ring closure against the safety profile of the reagents.
-
Route A: Amino Alcohol Carbonylation (The Thermodynamic Approach) The most [1]. By reacting 4-amino-3-hydroxybutanenitrile with 1,1'-Carbonyldiimidazole (CDI) or phosgene, the primary amine attacks the carbonyl first due to superior nucleophilicity. Subsequent heating drives the intramolecular attack of the secondary hydroxyl. This route is thermodynamically driven, exclusively yielding the 5-substituted regioisomer.
-
Route B: Epoxide Cycloaddition (The Kinetic Approach) This route utilizes the[2]. The reaction relies on the regioselective ring-opening of the epoxide at the less sterically hindered terminal carbon. While atom-economical, it often suffers from kinetic competition, leading to minor amounts of the 4-substituted oxazolidinone by-product.
-
Route C: Halide Substitution (The Late-Stage Functionalization Approach) Starting from commercially available 5-(chloromethyl)oxazolidin-2-one, this route utilizes a classic SN2 displacement with sodium cyanide. While structurally straightforward, the use of highly toxic cyanide salts requires rigorous engineering controls and phase-transfer or polar aprotic solvent systems to overcome the activation energy barrier.
Figure 1: Mechanistic pathways for the synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three routes based on standard process chemistry parameters.
| Metric | Route A (Amino Alcohol) | Route B (Epoxide) | Route C (Substitution) |
| Regioselectivity | >99% (Exclusive 5-sub) | 85 - 90% | >99% (Pre-determined) |
| Typical Isolated Yield | 82 - 88% | 60 - 70% | 75 - 80% |
| Atom Economy | Moderate (expels imidazole) | High (Addition reaction) | Low (expels NaCl) |
| Key Impurities | Imidazole (easily washed) | 4-substituted regioisomer | Elimination by-products |
| Scalability S-Factor | High | Medium | Low (Due to HCN gas risk) |
| Primary Limitation | Precursor requires multi-step synthesis | Difficult chromatographic separation | Extreme toxicity of reagents |
Data synthesized from standard oxazolidinone ring closure methodologies and [3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in physical or analytical cues (causality markers) that confirm the reaction is proceeding correctly without requiring immediate offline analysis.
Protocol 1: Route A (Amino Alcohol Carbonylation via CDI)
This method is preferred for its high regioselectivity and avoidance of phosgene gas.
-
Preparation & Causality: Dissolve 4-amino-3-hydroxybutanenitrile (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Causality: Strict anhydrous conditions are mandatory to prevent the competitive hydrolysis of CDI into imidazole and CO2, which would stall the reaction.
-
Activation & Visual Validation: Cool the reaction to 0 °C and add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise.
-
Self-Validation: You will observe immediate, vigorous effervescence (CO2 gas evolution). The reaction is self-indicating; the cessation of gas evolution confirms that the primary amine has fully converted to the intermediate imidazole-1-carboxamide.
-
-
Thermodynamic Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.
-
Causality: The secondary hydroxyl group is a poor nucleophile at room temperature. Heating provides the necessary activation energy for the intramolecular attack on the carboxamide, expelling the second equivalent of imidazole and closing the thermodynamically stable 5-membered ring [4].
-
-
Analytical Validation: Perform TLC (EtOAc/Hexane 1:1). The disappearance of the ninhydrin-positive baseline spot (primary amine) and the appearance of a UV-active spot at Rf ~0.4 confirms complete conversion.
-
Workup: Quench the reaction with 1M HCl. Causality: The acidic quench protonates the expelled imidazole (pKa ~7.0), partitioning it entirely into the aqueous layer, while the neutral oxazolidinone product is cleanly extracted into the organic phase (EtOAc).
Protocol 2: Route C (Halide Substitution via NaCN)
This method is utilized when starting from commercially available oxazolidinone precursors, prioritizing late-stage functionalization.
-
Solvent Selection & Causality: Dissolve 5-(chloromethyl)oxazolidin-2-one (1.0 eq) in anhydrous DMF (0.5 M).
-
Causality: DMF is a polar aprotic solvent. It aggressively solvates the Na+ cation but leaves the CN- anion "naked" and highly nucleophilic, which is an absolute requirement for an SN2 displacement on an unactivated primary chloride.
-
-
Substitution & Analytical Validation: Add NaCN (1.5 eq) and heat the mixture to 55 °C.
-
Self-Validation: Monitor the reaction via LC-MS. The starting material (M+H = 136) will cleanly convert to the target product (M+H = 127). Furthermore, the pH of the reaction mixture should remain stable (~pH 9); a sudden drop in pH indicates unwanted hydrolysis of the nitrile to an amide/acid.
-
-
Safety Quench & Visual Validation (Critical): Cool the reaction to 0 °C. Before extraction, carefully add a saturated aqueous solution of Ferrous Sulfate (FeSO4).
-
Causality: Ferrous sulfate reacts with any unreacted, highly toxic free cyanide ions to form non-toxic Prussian blue/ferrocyanide complexes.
-
Self-Validation: A distinct color change in the aqueous layer to a pale yellow or deep blue (depending on oxidation state) visually confirms the neutralization of the cyanide hazard.
-
-
Extraction: Extract with EtOAc and wash the organic layer extensively with 5% aqueous LiCl or brine (5x) to pull the DMF out of the organic phase.
References
-
One-step Synthesis of 3,4-Disubstituted 2-Oxazolidinones via Base-catalyzed CO2-Fixation and Aza-Michael Addition University of Helsinki (Helda) URL:[Link]
-
Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]
-
Preparation and Uses of Chlorinated Glycerol Derivatives PubMed Central (PMC) URL:[Link]
-
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA PubMed Central (PMC) URL:[Link]
The Strategic Advantages of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in Asymmetric Synthesis: A Comparative Guide
As the demand for oxazolidinone-class active pharmaceutical ingredients (APIs)—such as the anticoagulant Rivaroxaban and the antibiotic Linezolid—continues to scale, the chemical industry faces mounting pressure to optimize the asymmetric synthesis of their core pharmacophores. The critical quality attribute for these molecules is the chiral 5-(aminomethyl)oxazolidin-2-one ring[1].
Historically, the synthesis of this core has relied heavily on chiral epoxides. However, the introduction of pre-formed chiral synthons, specifically 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile , has fundamentally shifted the paradigm. As a Senior Application Scientist, I have evaluated both methodologies extensively. This guide objectively compares the performance, mechanistic causality, and scalability of using this nitrile-bearing synthon against conventional alternatives.
Mechanistic Advantages & Causality: Synthon vs. Epoxide
To understand the superiority of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile, we must analyze the causality behind the failures and inefficiencies of the traditional (S)-epichlorohydrin route[2].
Regiochemical Control: In the traditional route, an aryl amine or carbamate must nucleophilically open the chiral epoxide. Because the steric and electronic environments at C1 and C3 of epichlorohydrin are relatively similar, this opening often suffers from poor regioselectivity. This results in the formation of isomeric impurities that are notoriously difficult to purge downstream. By utilizing 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile, the oxazolidinone ring is pre-formed. The regiochemical ambiguity is completely eliminated, ensuring absolute structural fidelity.
Safety and Atom Economy:
To install the terminal amine required for APIs like Linezolid, the epichlorohydrin route typically requires the use of sodium azide to open the epoxide, followed by reduction to the amine[2]. Azide chemistry poses severe explosion risks at an industrial scale and generates toxic waste. Conversely, the cyanomethyl group (-CH
Stereochemical Fidelity: When functionalizing 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile via N-arylation (e.g., Buchwald-Hartwig cross-coupling), the reaction occurs exclusively at the nitrogen atom. Because the reaction center is physically distant from the C5 stereocenter, there is no risk of stereocenter inversion or racemization, guaranteeing >99% preservation of the enantiomeric excess (ee)[3].
Objective Data Comparison
The following table summarizes the quantitative and qualitative performance metrics of the synthon approach versus traditional routes for synthesizing the 5-(aminomethyl)oxazolidin-2-one core.
| Performance Parameter | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Route | (S)-Epichlorohydrin Route | Asymmetric Epoxidation Route |
| Core Strategy | Pre-formed Chiral Synthon | Chiral Epoxide Opening | Catalytic Asymmetric Induction |
| Hazardous Intermediates | None (Direct nitrile reduction) | Alkyl azides (Explosion hazard) | Reactive epoxides |
| Regioselectivity | Absolute (Ring is pre-formed) | Moderate (Requires extensive optimization) | High |
| Step Count to API Core | 2 Steps (N-arylation, Reduction) | 4 Steps (Opening, Azidation, Cyclization, Reduction) | 5+ Steps |
| Overall Yield (Core) | > 85% | 60 - 70% | 50 - 65% |
| ee Preservation | > 99% (No stereocenter inversion) | Prone to partial racemization | Catalyst-dependent (90-95%) |
Visualizing the Synthetic Workflows
Comparative workflow of the Chiral Synthon route versus the traditional Epichlorohydrin route.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis of the API core utilizes a self-validating system . Progression to subsequent steps is strictly gated by analytical checkpoints to prevent the propagation of errors or impurities.
Phase 1: N-Arylation (Buchwald-Hartwig Coupling)
-
Setup: Charge a 100 mL Schlenk flask with (S)-2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (1.0 equiv), the target aryl iodide (1.1 equiv), CuI (0.1 equiv), trans-1,2-diaminocyclohexane (0.2 equiv), and K
CO (2.0 equiv) in anhydrous dioxane. -
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 12 hours under a strict argon atmosphere.
-
Checkpoint 1 (Conversion Validation): Perform an LC-MS aliquot analysis. Causality: The reaction is validated to proceed only if the starting material peak (m/z 126) is < 1% area. If > 1%, extend the reaction time by 2 hours.
-
Workup: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via recrystallization from toluene/heptane.
-
Checkpoint 2 (Stereochemical Validation): Analyze the purified intermediate via Chiral HPLC (e.g., Chiralpak AD-H column). Causality: The ee must be > 99%. Any drop in ee indicates base-mediated deprotonation at C5, signaling a need to lower the reaction temperature in future batches.
Phase 2: Nitrile Reduction
-
Setup: Dissolve the validated N-arylated intermediate in methanolic ammonia (7 N) to suppress secondary amine formation.
-
Reaction: Add Raney Nickel (20% w/w) catalyst. Stir the suspension vigorously under an H
atmosphere (50 psi) at 25 °C for 6 hours. -
Checkpoint 3 (Functional Group Validation): Monitor the reaction via FT-IR spectroscopy. Causality: The sharp nitrile stretch at ~2250 cm⁻¹ must completely disappear, validating total reduction to the primary amine.
-
Isolation: Filter the catalyst safely under an inert atmosphere and concentrate the filtrate to yield the final chiral aminomethyl oxazolidinone API precursor.
Decision-tree logic for the self-validating synthesis protocol, ensuring high-fidelity API production.
References
-
A review on the synthetic approaches of rivaroxaban: An anticoagulant drug ResearchGate[1]
-
A convenient synthesis of oxazolidinone derivatives linezolid and eperezolid from (S)-glyceraldehyde acetonide ResearchGate[2]
-
US9663505B2 - Process for the preparation of rivaroxaban Google Patents[3]
Sources
Beyond the Epoxide: A Comparative Guide to Alternative Syntheses of Chiral β-Amino Alcohols
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development: the scalable, highly enantioselective synthesis of chiral β-amino alcohols. These motifs are ubiquitous pharmacophores, serving as the structural backbone for beta-blockers, HIV protease inhibitors, and sphingosine derivatives.
Historically, chemists have relied on the ring-opening of chiral epoxides with amines or the asymmetric reduction of α-amino ketones using stoichiometric chiral auxiliaries. However, these traditional methods often suffer from poor atom economy, regioselectivity issues, and reliance on harsh reagents. In this guide, we will objectively compare four cutting-edge alternative methodologies: Biocatalytic Cascades , Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) , Photoredox Decarboxylative Coupling , and the Asymmetric Henry Reaction .
By dissecting the causality behind these experimental workflows, this guide provides a self-validating framework for selecting the optimal synthetic route for your target molecule.
Biocatalytic Multi-Enzyme Cascades
Biocatalysis has transitioned from a niche green-chemistry concept to a robust industrial tool. For β-amino alcohols, linear enzymatic cascades utilizing Alcohol Dehydrogenases (ADHs) and Transaminases (ω-TAs) offer unparalleled enantioselectivity in aqueous media (1)[1].
Mechanism & Causality
The cascade typically begins with a diol or α-hydroxy ketone. An ADH selectively oxidizes the hydroxyl group to a ketone. Subsequently, a PLP-dependent ω-TA transfers an amino group from a sacrificial donor (e.g., alanine or isopropylamine) to the ketone. Causality Check: Why use a cascade rather than stepwise synthesis? By coupling the oxidation and amination steps, the thermodynamically unfavorable oxidation is driven forward by the rapid, irreversible consumption of the intermediate ketone by the transaminase, pushing the equilibrium toward the final chiral product.
Enzymatic cascade converting L-phenylalanine to (S)-phenylglycinol.
Self-Validating Experimental Protocol
-
Reaction Setup: In a 50 mL bioreactor, dissolve the diol substrate (50 mM) in 100 mM phosphate buffer (pH 7.5). Add NAD+ (1 mM), Pyridoxal-5-phosphate (PLP, 0.5 mM), and L-alanine (250 mM) as the amine donor.
-
Enzyme Addition: Introduce purified ADH (5 mg/mL) and ω-TA (10 mg/mL). Incubate at 30°C with gentle orbital shaking (150 rpm).
-
Validation & QC: To ensure the cascade is functioning and not bottlenecking, aliquot 10 µL of the mixture every 2 hours. Quench with 90 µL acetonitrile, centrifuge to pellet proteins, and analyze the supernatant via LC-MS. You must observe the transient rise and subsequent depletion of the hydroxyketone intermediate. Final enantiomeric purity (>99% ee) is validated using chiral Supercritical Fluid Chromatography (SFC) against a synthesized racemic standard.
Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR)
When starting from racemic α-amino ketones, ATH coupled with DKR is arguably the most efficient chemocatalytic method, allowing for a 100% theoretical yield of a single diastereomer (2)[2].
Mechanism & Causality
Using a chiral Ruthenium(II) catalyst (e.g., Noyori's RuCl), the reduction is highly enantioselective. However, normal kinetic resolution caps the yield at 50%. Causality Check: By adding a base (like t-BuOK), the unreacted, slower-reducing enantiomer of the α-amino ketone undergoes rapid enolization and racemization. Because the rate of racemization is faster than the rate of the mismatched reduction, the entire racemic pool is funneled into the favored anti-β-amino alcohol product (3)[3].
Dynamic Kinetic Resolution (DKR) in Ru(II)-catalyzed ATH.
Self-Validating Experimental Protocol
-
Catalyst Activation: In a Schlenk flask under argon, combine RuCl (1 mol%) with t-BuOK (2 mol%) in anhydrous dichloromethane. Stir for 15 minutes until the solution turns a deep purple, indicating the formation of the active 16-electron Ru-amide complex.
-
Reaction Execution: Add the racemic α-amino ketone (1.0 equiv) followed by a 5:2 mixture of formic acid/triethylamine (azeotrope) as the hydride source. Stir at 40°C for 12 hours.
-
Validation & QC: The success of DKR relies entirely on the racemization kinetics. Validate this by pulling a sample at 30 minutes; crude
H NMR must show a highly skewed anti/syn ratio of the product, confirming the kinetic funneling. Final diastereomeric ratio (dr) is determined by comparing the integration of the carbinol protons in the crude H NMR. Enantiomeric excess is confirmed via chiral HPLC (e.g., Daicel Chiralpak IA column).
Visible-Light Photoredox Decarboxylative Coupling
Photoredox catalysis has unlocked the ability to use abundant, naturally occurring α-amino acids as precursors for β-amino alcohols via decarboxylative cross-coupling with aldehydes or ketones (4)[4].
Mechanism & Causality
Causality Check: Traditional C-C bond formations require pre-functionalized, often unstable organometallic intermediates. Here, visible light excites a photocatalyst (e.g., Ir(ppy)
Visible-light photoredox decarboxylative cross-coupling.
Self-Validating Experimental Protocol
-
Reaction Setup: To a transparent vial equipped with a stir bar, add N-aryl amino acid (1.0 equiv), aldehyde (1.5 equiv), Ir(ppy)
(1 mol%), and K HPO (2.0 equiv) in a degassed DMF/H O mixture. -
Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 18 hours.
-
Validation & QC: Because radical reactions can yield homocoupling byproducts, GC-MS analysis of the crude mixture is mandatory to verify the mass of the cross-coupled 1,2-amino alcohol versus the diamine byproduct. Diastereoselectivity (which is often lower in radical processes) must be quantified via 2D-NMR (NOESY) to establish the relative stereochemistry.
Catalytic Asymmetric Henry (Nitroaldol) Reaction
The Asymmetric Henry reaction involves the coupling of aldehydes with nitroalkanes using chiral metal complexes, followed by the reduction of the nitro group to an amine. It is a highly atom-economical approach for synthesizing 1,2-amino alcohols (5)[5].
Mechanism & Causality
Causality Check: A chiral Copper(II)-Bis(oxazoline) [Cu-BOX] complex acts as a Lewis acid, coordinating to both the aldehyde oxygen and the nitronate anion. This rigid, highly ordered transition state dictates the facial attack of the nucleophile, establishing the stereocenters. The subsequent reduction (e.g., using Pd/C and H
Self-Validating Experimental Protocol
-
Henry Coupling: Stir Cu(OAc)
(5 mol%) and chiral BOX ligand (5.5 mol%) in ethanol for 1 hour. Add the aldehyde (1.0 equiv) and nitromethane (10.0 equiv). Stir at -20°C for 48 hours to maximize ee. -
Reduction: Isolate the nitroaldol product, dissolve in methanol, add 10% Pd/C, and stir under an H
balloon for 12 hours. -
Validation & QC: The critical failure point is the retro-Henry reaction during the reduction phase. Validate the stability of the intermediate by performing an IR scan (monitoring the disappearance of the strong NO
stretch at ~1550 cm ).
Quantitative Data Presentation: Method Comparison
To assist in route selection, the performance metrics of these four alternatives are summarized below. Data represents typical ranges observed in optimized pharmaceutical workflows.
| Synthetic Method | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Scalability | Green Chemistry Profile |
| Biocatalytic Cascades | 60 - 90% | >99% | Excellent (>98:2) | Moderate (Volumetric limits) | Excellent (Aqueous, ambient) |
| ATH / DKR | 85 - 98% | >98% | >95:5 (anti/syn) | Excellent (Industrial scale) | Good (High atom economy) |
| Photoredox Coupling | 50 - 85% | Variable (Requires chiral cat.) | Low to Moderate | Low (Light penetration limits) | Good (Mild conditions) |
| Asymmetric Henry | 70 - 95% | 85 - 95% | Moderate | Good | Moderate (Nitroalkane hazards) |
Conclusion
The synthesis of chiral β-amino alcohols is no longer restricted to the chiral pool or hazardous epoxide chemistry. For industrial-scale, highly diastereoselective synthesis, ATH via DKR remains the gold standard due to its robustness and 100% theoretical yield. However, if the target molecule requires strict adherence to green chemistry principles and operates well in aqueous media, Biocatalytic Cascades offer unmatched enantioselectivity. Photoredox catalysis and the Asymmetric Henry reaction serve as powerful alternatives when starting from unconventional precursors like amino acids or simple aldehydes.
References
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering. 1
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics.2
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. 3
-
Synthesis of β-Amino Alcohols by Regioselective Ring Opening... / Visible-Light Photoredox Catalyzed Decarboxylative Radical Coupling. ResearchGate. 4
-
Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. ResearchGate.5
Sources
Validation of the Absolute Configuration of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile: A Comparative Technical Guide
Topic: Validation of the Absolute Configuration of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Stereochemical Imperative
The molecule 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (also known as 5-(cyanomethyl)-2-oxazolidinone) is a critical chiral intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox) .[1] The biological activity of Linezolid resides exclusively in the (S)-enantiomer ; the (R)-enantiomer is essentially inactive and may contribute to unnecessary toxicity.
Ensuring the absolute configuration (AC) of this nitrile intermediate is the " go/no-go " gate in the manufacturing process. A failure in stereocontrol here propagates downstream, resulting in costly late-stage racemates.[1] This guide objectively compares the three primary methodologies for validating the absolute configuration of this specific moiety: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chemical Correlation via HPLC .
Comparative Analysis of Validation Methodologies
We evaluate these methods based on Definitiveness (Confidence Level), Throughput (Speed), and Sample Requirements .
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Absolute Proof.
-
Mechanism: Direct imaging of electron density.[1] Uses anomalous dispersion (Bjvoet analysis) to distinguish enantiomers.[1]
-
Pros: Provides unequivocal absolute configuration without reference standards. Defines the 3D solid-state conformation.[1]
-
Cons: Requires a high-quality single crystal.[1] The molecule (C₆H₆N₂O₂) consists of light atoms, making anomalous scattering weak with standard Mo-sources; Cu-sources or derivatization with heavy atoms (e.g., bromination) are often required.[1]
-
Verdict: The ultimate arbiter, but often too slow for routine in-process control (IPC).[1]
Method B: Vibrational Circular Dichroism (VCD) coupled with DFT
The Modern, Solution-Phase Solution.
-
Mechanism: Measures the differential absorption of left vs. right circularly polarized infrared light.[2] The experimental spectrum is compared to a Density Functional Theory (DFT) calculated spectrum.
-
Pros: No crystals required (works in solution). Non-destructive. Highly sensitive to the specific rigid oxazolidinone ring conformation.[1]
-
Cons: Requires computational chemistry expertise.[1] High capital equipment cost (~$150k+).[1]
-
Verdict: The best balance of speed and rigor for this specific intermediate, as the rigid ring gives distinct VCD signatures.
Method C: Chemical Correlation & Chiral HPLC
The Industrial Workhorse.
-
Mechanism: Comparison of retention time (
) against a certified reference standard of known configuration on a chiral stationary phase (e.g., Amylose/Cellulose). -
Pros: Extremely fast (<20 min). High precision for enantiomeric excess (ee) determination.
-
Cons: Indirect.[1] "Garbage in, garbage out"—if the reference standard is mislabeled, the result is wrong. Does not determine AC ab initio.
-
Verdict: Essential for routine QC, but insufficient for initial structural validation.[1]
Summary Comparison Table
| Feature | SC-XRD (Method A) | VCD + DFT (Method B)[1] | Chiral HPLC (Method C) |
| Confidence Level | Absolute (100%) | Very High (95-99%) | Relative (Dependent on Std) |
| Sample State | Single Crystal (Solid) | Solution (CDCl₃/DMSO) | Solution (MeOH/ACN) |
| Time to Result | 1-3 Days | 4-12 Hours | < 1 Hour |
| Sample Destructive? | No | No | No |
| Key Limitation | Crystallization difficulty | Computational cost | Requires Reference Standard |
Deep Dive: The Preferred Workflow (VCD vs. XRD)
For 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile , the rigid 2-oxazolidinone ring provides a distinct advantage for VCD.[1] The carbonyl stretching vibration (~1750 cm⁻¹) and the ring breathing modes generate strong, characteristic bisignate signals that are easily predicted by DFT.
Experimental Protocol 1: VCD Validation System
Designed for initial batch validation without growing crystals.
-
Sample Preparation: Dissolve 5-10 mg of the nitrile in 0.2 mL of CDCl₃ or DMSO-d₆. Concentration should be optimized to yield an IR absorbance of ~0.8 at the carbonyl peak.
-
Spectral Acquisition:
-
Computational Modeling (The "Digital Twin"):
-
Validation: Compare the sign of the experimental VCD bands at the carbonyl region with the calculated (S)-enantiomer spectrum.
Experimental Protocol 2: SC-XRD with Heavy Atom Derivatization
Used when VCD is ambiguous or for regulatory filing.[1]
-
Derivatization (Optional but Recommended): Since the nitrile is light, hydrolyze the nitrile to the acid and form a salt with a heavy chiral amine (e.g., (R)-1-(4-bromophenyl)ethylamine) or co-crystallize with a heavy co-former.
-
Crystallization:
-
Solvent System: Slow evaporation from Methanol/Ethyl Acetate (1:1).[1]
-
Temperature: 4°C (controlled cooling).
-
-
Data Collection:
-
Refinement: Refine the Flack parameter. A Flack parameter near 0.0 (e.g., 0.05 ± 0.[1]04) confirms the absolute configuration. A value near 1.0 indicates the inverted structure.[1]
Mandatory Visualization
Diagram 1: Strategic Decision Tree for Configuration Assignment
This flowchart guides the scientist through the selection of the appropriate validation method based on sample state and resource availability.
Caption: Decision matrix for selecting the optimal validation method based on reference availability and physical state.
Diagram 2: VCD/DFT Validation Workflow
This diagram illustrates the parallel workflow of experimental data acquisition and computational modeling required for Method B.
Caption: The dual-pathway workflow for VCD validation: Experimental (Green) vs. Computational (Red).
Supporting Data: Representative Parameters
To validate the system, the following parameters are typical for the (S)-enantiomer of 5-substituted oxazolidinones:
| Parameter | Representative Value for (S)-Isomer | Notes |
| Specific Rotation | Negative (-) | Typically -10° to -50° in MeOH/CHCl₃ depending on exact side chain [1].[1] |
| Melting Point | 85 - 95 °C | For the hydroxymethyl precursor; nitrile is similar [2].[1] |
| VCD Carbonyl Band | (-/+) Bisignate at ~1760 cm⁻¹ | Characteristic of the rigid oxazolidinone ring [3].[1] |
| Chiral HPLC | Peak 1 or Peak 2 | Depends on column (e.g., Chiralpak AD-H or IA). Must be established vs racemate.[1] |
Note: Specific rotation direction can invert depending on solvent and wavelength; therefore, VCD or XRD is preferred for initial assignment.
References
-
MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link][1]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules via VCD. Retrieved from [Link]
-
PubChem. (2025).[1][4] Linezolid Compound Summary. Retrieved from [Link][1]
Sources
A Comparative Guide to Catalysts for Oxazolidinone Ring Formation: Efficacy, Mechanisms, and Protocols
Executive Summary
Oxazolidinones are highly privileged five-membered heterocyclic scaffolds. They serve as critical chiral auxiliaries in asymmetric synthesis (e.g., Evans' auxiliaries) and form the pharmacophoric core of potent antimicrobial agents like linezolid and tedizolid. Traditional synthetic routes relying on highly toxic phosgene and β-amino alcohols have largely been superseded by green, atom-economical catalytic pathways. Today, the most viable industrial and laboratory methods involve the cycloaddition of epoxides with isocyanates, the three-component coupling of epoxides, amines, and CO₂, or the direct carboxylative cyclization of aziridines with CO₂[1][2].
This guide provides an objective, data-driven comparison of state-of-the-art catalysts for oxazolidinone ring formation, evaluating their mechanistic efficacy, operational parameters, and scalability for drug development professionals and synthetic chemists.
Comparative Analysis of Catalyst Architectures
The fundamental challenge in oxazolidinone synthesis is overcoming the kinetic inertness of CO₂ and the high ring-strain activation energy of epoxides or aziridines. Effective catalysts must operate via a "push-pull" mechanism: an electrophilic center pulls electron density from the heteroatom of the three-membered ring, while a nucleophile pushes into the less sterically hindered carbon to initiate ring opening.
Homogeneous Transition Metal Complexes
Metal-ligand complexes act as potent Lewis acids to activate the oxirane or aziridine ring. Recent advancements highlight single-component earth-abundant metal catalysts, such as Fe(II)-iminopyridine complexes , which are capable of regioselective oxazolidinone synthesis from aziridines and CO₂[3].
-
Mechanism & Causality: The synergistic effect of the iminopyridine ligand's functional groups—specifically, hydrogen bond donors and nucleophilic imidazoles—significantly lowers the activation barrier. This allows the reaction to proceed at mild conditions (50 °C, 10 bar CO₂) without the need for toxic, external co-catalysts[3].
Bifunctional Organocatalysts
Organocatalysis offers a metal-free, highly tunable approach that circumvents the risk of heavy metal contamination in active pharmaceutical ingredients (APIs).
-
Imidazolium Salts: Compounds like 1,3-dibutyl-4-(2-hydroxyphenyl)-1H-imidazolium halides act as excellent bifunctional catalysts for the cycloaddition of epoxides and isocyanates[4]. The hydroxyl group acts as a hydrogen-bond donor (HBD) to polarize the epoxide oxygen, while the halide anion serves as a nucleophile to facilitate ring-opening[4].
-
Ion Pairs: Halide-free pyridinolate-based ion pairs (e.g., TBDH⁺/4-OP⁻) have demonstrated remarkable efficacy in the aza-Payne-type rearrangement of epoxy amines with CO₂. They achieve high yields at atmospheric pressure by simultaneously activating the N–H bond and polarizing the epoxide oxygen[5].
Heterogeneous & Nanocomposite Catalysts
For industrial scalability, catalyst recovery is paramount. Ionic liquid-functionalized silica nanocomposites (e.g., SiO₂-MILZrCl₅ ) provide robust platforms for solvent-free CO₂ fixation[6].
-
Mechanism & Causality: The confinement effect within the mesoporous silica structure enhances the local concentration of reactants. The ionic liquid moiety activates the epoxide, while the Zr centers stabilize the intermediate carbamate, driving the kinetics forward at atmospheric pressure (0.1 MPa)[6].
Quantitative Performance Matrix
The following table summarizes the operational metrics of the discussed catalytic systems, providing a benchmark for selecting the appropriate catalyst based on available infrastructure and target substrates.
| Catalyst System | Reaction System | Operating Conditions | Yield / Selectivity | Key Advantages / Limitations |
| Fe(II)-Iminopyridine | Aziridine + CO₂ | 50 °C, 10 bar CO₂, 0.5 mol% | 87–98% / High Regioselectivity | Pro: Single-component, sustainable earth-abundant metal.Con: Requires pressurized CO₂[3]. |
| TBDH⁺/4-OP⁻ Ion Pair | Epoxy Amine + CO₂ | 80 °C, 0.1 MPa CO₂, 5 mol% | 84% / High Selectivity | Pro: Halide-free, atmospheric pressure, fast kinetics (1h).Con: Limited to epoxy amine substrates[5]. |
| Hydroxyphenyl-Imidazolium | Epoxide + Isocyanate | Varies (Solvent-free compatible) | High / Regio-dependent | Pro: Bifunctional H-bond donor, metal-free API compatibility.Con: Halide presence can cause regioisomer mixtures with aromatic epoxides[4]. |
| SiO₂-MILZrCl₅ | Epoxide + Amine + CO₂ | 70 °C, 0.1 MPa CO₂, 3h | 93% / 99.4% Selectivity | Pro: Heterogeneous, easily recoverable (up to 5 cycles), atmospheric pressure.Con: Requires multi-step catalyst synthesis[6]. |
Mechanistic and Workflow Visualizations
To conceptualize the logical relationships in these catalytic systems, the following diagrams map the chemical mechanism and the standardized experimental workflow.
Bifunctional catalytic mechanism for oxazolidinone ring formation.
Standardized experimental workflow for CO2-based oxazolidinone synthesis.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate causality-driven steps and self-validating analytical checkpoints.
Protocol A: Fe(II)-Iminopyridine Catalyzed Regioselective Synthesis (Aziridine + CO₂)
Adapted from the single-component system optimized for sustainable synthesis[3].
-
Reaction Assembly: Charge a high-pressure reaction vial with a solution of aziridine (0.2 mmol) in CH₃CN (0.2 mL, 1 M) and the catalyst Fe(IPPrim)₃I₂ (0.5 mol %, 0.95 mg).
-
Causality: CH₃CN provides a polar aprotic environment that stabilizes the intermediate metal-coordinated species without competing for the critical hydrogen-bonding interactions required for substrate activation.
-
-
Pressurization: Seal the vial, purge with CO₂, and pressurize to 10 bar.
-
Causality: Elevated CO₂ pressure shifts the thermodynamic equilibrium toward insertion into the metal-alkoxide intermediate, preventing the reverse ring-closing reaction of the aziridine.
-
-
Thermal Activation: Stir the mixture at 50 °C for 24–48 hours.
-
Quench and Self-Validation: Cool the vial with ice to safely release the CO₂ pressure. Add 50 mol % of 1,1,2,2-tetrachloroethane as an internal standard.
-
Validation Checkpoint: Analyze the crude mixture via ¹H NMR spectroscopy. The successful formation of the oxazolidinone is validated by the disappearance of the highly shielded aziridine ring protons (typically 1.5–2.5 ppm) and the emergence of characteristic downfield oxazolidinone signals (e.g., CH₂-O at 4.0–4.5 ppm). Regioselectivity is confirmed by the ratio of 5-substituted to 4-substituted isomer peaks[3].
-
Protocol B: Heterogeneous Three-Component Coupling (Epoxide + Aniline + CO₂)
Utilizing the recoverable SiO₂-MILZrCl₅ nanocomposite[6].
-
Reagent Mixing: In a reaction tube, combine the epoxide (1.0 mmol), aniline (1.0 mmol), and SiO₂-MILZrCl₅ catalyst (optimized mass based on loading).
-
Causality: Operating under solvent-free (neat) conditions maximizes the localized concentration of reactants within the mesoporous silica framework, driving the kinetics of the multi-component collision.
-
-
Atmospheric CO₂ Introduction: Purge the system with CO₂ gas and maintain a constant balloon pressure (0.1 MPa). Heat to 70 °C for 3 hours.
-
Catalyst Recovery and Validation: Dilute the mixture with ethyl acetate and centrifuge to separate the solid heterogeneous catalyst.
-
Validation Checkpoint: Weigh the recovered catalyst after washing and vacuum drying to validate mass balance. Submit the recovered catalyst to a subsequent reaction cycle; sustained >99% selectivity and >90% yield in cycle 2 validates the structural integrity and lack of leaching of the Zr/Ionic Liquid active sites[6].
-
References
-
Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridines and CO2 Source: Ingenta Connect URL:[Link]
-
Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones Source: ResearchGate / Royal Society of Chemistry URL:[Link]
-
[4-(2-Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin-2-one Source: White Rose Research Online URL:[Link]
-
Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites Source: National Institutes of Health (PMC) URL:[Link]
-
Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Sources
- 1. Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridin...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile .
CRITICAL SAFETY DISTINCTION
STOP & VERIFY: Do NOT confuse this substance with Acetonitrile (CAS 75-05-8) , which is a flammable liquid solvent.
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9) is a solid pharmaceutical intermediate containing an oxazolidinone ring and a nitrile functional group. It requires distinct handling protocols focused on solid containment and toxicity rather than flammability alone.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure the correct waste stream selection.
| Parameter | Specification |
| Chemical Name | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile |
| CAS Number | 1824533-02-9 |
| Physical State | Solid (Powder/Crystalline) |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water.[1] |
| Primary Hazards | Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Potential Target Organ Toxicity.[1] |
| GHS Signal Word | WARNING |
GHS Hazard Statements (Conservative Approach)
Treat as a hazardous substance. In the absence of a substance-specific determination, apply the following precautions based on the oxazolidinone/nitrile class:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Disposal Decision Tree & Workflow
The following logic gate determines the correct waste stream for your material.
Figure 1: Operational workflow for segregating 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile waste streams.
Detailed Disposal Procedures
A. Solid Waste (Bulk Substance)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
"Hazardous Waste - Solid"
-
Chemical Name: "2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile"[6]
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
-
Protocol:
-
Transfer solid carefully to the container inside a fume hood to avoid dust generation.
-
Wipe the exterior of the container with a damp paper towel (dispose of towel as solid debris).
-
Seal tightly.[4]
-
Disposal Method: High-temperature incineration is required to destroy the nitrile and oxazolidinone functionalities, preventing environmental leaching.
-
B. Liquid Waste (Solutions)
-
Context: Reaction mixtures or mother liquors containing the compound.
-
Container: Standard solvent waste carboy (Safety Can or HDPE).
-
Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, DMSO, or Acetone.
-
-
Protocol:
-
Pour solution into the appropriate carboy using a funnel.
-
Rinse the original flask with a small amount of compatible solvent and add rinsate to the carboy.
-
Do NOT pour down the drain. The nitrile group poses a risk to aquatic life and water treatment systems.
-
C. Contaminated Debris & Glassware Cleaning
-
Glassware:
-
Solubility Check: The compound is soluble in DMSO or Methanol.
-
Rinse: Triple rinse contaminated glassware with a small volume of acetone or methanol.
-
Disposal of Rinsate: Collect the first three rinses into the Liquid Organic Waste container.
-
Final Wash: After triple rinsing, glassware can be washed in a standard laboratory dishwasher.
-
-
Solid Debris (Gloves, Weigh Boats):
-
Place in a clear, heavy-duty plastic bag (6 mil) or a dedicated solid waste bucket.
-
Label as "Chemically Contaminated Debris."
-
Emergency & Spill Response
| Scenario | Immediate Action | Cleanup Protocol |
| Solid Spill (Powder) | Evacuate area if dust is airborne. Don PPE (N95/P100 mask, nitrile gloves). | 1. Cover spill with damp paper towels to prevent dust dispersion.2. Scoop material into a waste container.3. Wipe surface with methanol-soaked pads.4. Dispose of all materials as Hazardous Solid Waste. |
| Liquid Spill | Extinguish ignition sources (if solvent is flammable). Ventilate area.[2][7] | 1. Absorb with inert material (vermiculite, sand, or spill pads).2.[7] Do NOT use combustible materials like sawdust if the solvent is an oxidizer.3. Collect absorbent into a sealed bag/container.4. Label as Hazardous Waste. |
| Skin Contact | Remove contaminated clothing immediately.[1][2][5] | Wash skin thoroughly with soap and water for 15 minutes. Seek medical attention if irritation persists. |
Regulatory Compliance
-
United States (RCRA):
-
While not explicitly "P" or "U" listed by name, this material should be characterized as Hazardous Waste due to toxicity.
-
Waste Code: If ignitable solvent is present, use D001 . If toxic characteristics are determined via TCLP, apply appropriate D-codes . Otherwise, manage as non-regulated hazardous chemical waste destined for incineration.
-
-
European Union (EWC):
-
Code 07 05 13:* Solid wastes containing hazardous substances from the manufacture, formulation, supply, and use of pharmaceuticals.
-
-
Transport (DOT/IATA):
-
If shipping waste, ensure it is classified correctly. Pure solid is likely Not Regulated for transport unless toxicity data proves Class 6.1. However, waste is often shipped under composite codes depending on the solvent profile.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56964344 (Related Oxazolidinone Structures). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
Advanced Safety and Handling Protocol for 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to address the specific chemical behaviors of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile. Standard laboratory safety templates often fail to account for the mechanistic risks of novel bifunctional molecules. This guide bridges that gap by explaining the causality behind every safety requirement, ensuring your laboratory operations are both scientifically rigorous and intrinsically safe.
Chemical Profile & Hazard Causality
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is an organic intermediate characterized by two distinct functional groups: an oxazolidinone core and a nitrile moiety[1].
-
The Oxazolidinone Core: Structurally related to biologically active compounds (such as antimicrobial agents and monoamine oxidase inhibitors), this core implies a risk of unintended biological activity upon systemic absorption.
-
The Nitrile Group (-C≡N): While aliphatic and cyclic nitriles are generally stable under ambient conditions, they present a latent risk. If subjected to strong acids or extreme thermal degradation, nitriles can hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas[2][3]. Furthermore, low-molecular-weight nitriles can act as aggressive skin penetrants.
Quantitative Chemical Data To establish baseline handling parameters, key quantitative data from primary supplier safety documentation is summarized below:
| Property | Value | Source |
| Chemical Name | 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile | |
| CAS Number | 1824533-02-9 | [2] |
| Molecular Formula | C5H6N2O2 | [1] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Typical Purity | 95% – 98% | [4] |
Risk Assessment & PPE Selection
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the scale of the operation and the operational state of your engineering controls.
Workflow for selecting appropriate PPE based on handling scale and ventilation status.
Self-Validating PPE Protocol (Donning & Doffing)
To prevent cross-contamination and systemic exposure, follow this self-validating sequence:
Step 1: Glove Integrity Validation (Pre-Donning)
-
Action: Trap ambient air inside an inner nitrile glove, twist the cuff to seal it, and apply gentle pressure.
-
Causality: Nitriles and their common organic solvents rapidly degrade natural rubber latex. Nitrile gloves are mandatory, but manufacturing defects (micro-punctures) can compromise the barrier.
-
Self-Validation: If the glove maintains pressure without deflating, the barrier is intact. Proceed to don the glove.
Step 2: Double-Gloving (For Preparative Scale)
-
Action: Don a standard 4-mil nitrile glove (inner layer for dexterity), followed by an 8-mil extended-cuff nitrile or neoprene glove (outer layer for chemical resistance).
-
Causality: If the outer glove is contaminated by the chemical or a carrier solvent (e.g., DMF, DCM), permeation breakthrough can occur within minutes. Double-gloving allows you to safely strip the contaminated outer layer without exposing bare skin.
Step 3: Aseptic Doffing
-
Action: Remove the outer gloves before touching the fume hood sash or any laboratory door handles.
-
Causality: The oxazolidinone derivative is a fine powder[1] that can easily transfer to high-touch surfaces, creating secondary exposure risks for personnel not wearing PPE.
Operational Handling Plan: Standard Solution Preparation
This methodology covers the safe transfer and solubilization of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.
Step 1: Environmental Setup & Aerodynamic Validation
-
Action: Ensure the fume hood face velocity is operating between 0.4–0.6 m/s (80–120 fpm).
-
Causality: This velocity is sufficient to capture aerosolized fine powders without creating turbulent eddies that could blow the compound back into the operator's breathing zone.
-
Self-Validation: Place a delicate tissue wipe at the sash opening; it should gently pull inward. Observe the analytical balance inside the hood; a stable readout (no drift) confirms the absence of disruptive air turbulence.
Step 2: Static-Free Weighing
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Causality: Low molecular weight organic powders (MW 126.11)[1][2] readily accumulate static charge. Using ungrounded plastic tools can lead to sudden electrostatic repulsion, aerosolizing the hazardous powder.
Step 3: Controlled Solubilization
-
Action: When dissolving the compound, add the solvent (e.g., anhydrous DMF or DMSO) dropwise for the first 10% of the total volume.
-
Causality: Rapid solvation of crystalline organics can be exothermic. Heat generation increases the vapor pressure of the nitrile and the solvent, elevating inhalation risks.
-
Self-Validation: Touch the exterior of the reaction flask (with gloved hands) to verify no rapid temperature spike has occurred before adding the remaining 90% of the solvent volume.
Chemical Spill & Disposal Pathway
In the event of an accidental release, immediate and chemically logical containment is required to prevent the generation of toxic byproducts.
Decision matrix for spill containment, cleanup, and chemical disposal.
Step-by-Step Spill Response & Disposal Plan
Step 1: Solid Spill Containment
-
Action: Do not dry-sweep the powder. Lightly mist the spilled compound with water or a high-boiling, compatible solvent to dampen it, then collect it using a non-sparking scraper.
-
Causality: Dry sweeping generates hazardous dust clouds, maximizing inhalation exposure and spreading contamination across the laboratory.
Step 2: Solution Spill Absorption & Neutralization
-
Action: If the compound is spilled in solution, apply a neutral or slightly basic absorbent (e.g., vermiculite or sodium carbonate-treated spill pads). Never use acidic spill kits.
-
Causality: Nitriles can undergo rapid hydrolysis. Exposure to strong acids can protonate the nitrile, leading to the evolution of lethal hydrogen cyanide (HCN) gas.
-
Self-Validation: Before applying absorbent to a mixed-chemical spill, test the spill edge with pH paper. A pH < 7 requires prior neutralization with sodium bicarbonate to validate that no HCN gas will be generated during cleanup.
Step 3: Waste Segregation
-
Action: Place all collected materials into a rigid, sealable polyethylene container. Label explicitly as "Hazardous Organic Nitrile Waste - Do Not Mix with Acids."
-
Causality: Proper segregation ensures that downstream waste management personnel do not inadvertently mix the nitrile waste with acidic aqueous streams, preventing catastrophic off-gassing in waste storage facilities.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
